10-Methylacridinium
Description
Structure
3D Structure
Properties
IUPAC Name |
10-methylacridin-10-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLXFITCXXCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5776-39-6 (chloride) | |
| Record name | N-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00158297 | |
| Record name | N-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13367-81-2 | |
| Record name | 10-Methylacridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
photophysical properties of 10-methylacridinium ion
An In-Depth Technical Guide on the Photophysical Properties of the 10-Methylacridinium Ion
Introduction
The this compound ion is a cationic organic fluorophore that has garnered significant attention across diverse scientific fields, from analytical chemistry to synthetic organic chemistry. Its rigid, planar aromatic structure forms the basis of its rich photophysical behavior, characterized by strong absorption in the near-UV and visible regions and pronounced fluorescence. The true power of the acridinium scaffold, however, lies in its remarkable tunability. Strategic substitution, particularly at the 9-position, can dramatically alter its electronic properties, transforming it from a simple fluorophore into a potent photoredox catalyst or a highly specific chemosensor.
This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core photophysical properties of the this compound ion. Moving beyond a mere recitation of data, we will explore the underlying principles that govern its behavior, detail rigorous experimental protocols for its characterization, and discuss its cutting-edge applications. As a senior application scientist, the focus will be on the causality behind experimental choices and the self-validating nature of robust methodologies, ensuring both scientific integrity and field-proven insight.
Chapter 1: Fundamental Photophysical Principles
To understand the this compound ion, one must first grasp the fundamental processes that occur following the absorption of light. These events are elegantly summarized by the Jablonski diagram, which maps the electronic and vibrational states of a molecule and the transitions between them.
The Jablonski Diagram: A Conceptual Framework
Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to a higher-energy singlet excited state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process is the source of the molecule's characteristic emission spectrum.
-
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀), where energy is dissipated as heat.
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to the triplet state, T₁). This is a key step for processes like phosphorescence and photoredox catalysis.
The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay pathways.
Caption: A simplified Jablonski diagram illustrating key photophysical transitions.
Key Photophysical Parameters
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Fluorescence Emission (λₑₘ): The wavelength at which the molecule emits light after excitation. The emission is typically red-shifted (longer wavelength) compared to the absorption due to energy loss from vibrational relaxation in the excited state.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.[1] This is a direct measure of the efficiency of the fluorescence process, with a maximum value of 1.0.
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be used to probe molecular interactions.[2]
Chapter 2: Core Photophysical Properties of this compound Ion
The parent this compound ion exhibits distinct spectral properties that are significantly modulated by its solvent environment and, most critically, by substituents at the 9-position.
Absorption and Emission Spectra
The this compound ion typically displays strong absorption bands in the UV-A and blue regions of the spectrum (approx. 350-450 nm), corresponding to π-π* transitions within the acridinium aromatic system. Its fluorescence emission is generally observed in the blue-green region (approx. 450-550 nm).
A key feature of acridinium dyes is solvatochromism , where the emission color changes with solvent polarity. This makes compounds like 9-mesityl-10-methylacridinium (Acr⁺-Mes) useful as single-molecule sensor arrays for visually discriminating between different solvents based on the composite fluorescent response.[3]
The Critical Role of the 9-Substituent
While the parent ion is fluorescent, its utility in modern applications is often unlocked by introducing an electron-donating group, such as a mesityl (2,4,6-trimethylphenyl) group, at the 9-position.[4] In such donor-acceptor systems (e.g., Acr⁺-Mes), the mesityl and acridinium rings are oriented nearly perpendicular to each other, preventing ground-state π-conjugation.[5]
Upon photoexcitation, an ultrafast intramolecular Photoinduced Electron Transfer (PET) occurs, moving an electron from the donor (mesityl) to the acceptor (acridinium). This forms a charge-separated or "electron-transfer" state (Acr•–Mes•⁺).[5] This state is central to the function of Acr⁺-Mes as a photoredox catalyst.
Quantitative Photophysical Data
The following table summarizes representative photophysical data for the 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), a benchmark organic photocatalyst.
| Property | Value | Solvent | Reference |
| Absorption λₘₐₓ | ~430 nm | Acetonitrile | [5] |
| Emission λₑₘ | ~500 nm | Acetonitrile | [6] |
| Fluorescence Lifetime (τ) | 4.2 ps (S₁ state before ET) | Acetonitrile | [5] |
| ET State Lifetime | ~30 µs (triplet) | Acetonitrile (deaerated) | [7] |
| ET State Quantum Yield | 0.98 (98%) | Acetonitrile | [5] |
| Redox Potential (E₁/₂red) | -0.49 V vs SCE | Benzonitrile | [5] |
Note: The lifetime of the electron-transfer (ET) state has been a subject of scientific debate, with some initial reports of exceptionally long lifetimes being later attributed to triplet state formation or photochemical degradation products.[7][8]
Chapter 3: Experimental Characterization Workflows
Accurate characterization of photophysical properties is paramount. The following sections provide field-proven, self-validating protocols for measuring fluorescence quantum yield and lifetime.
Synthesis and Sample Preparation
Synthesis: The this compound ion and its derivatives are typically synthesized via methylation of the corresponding acridine precursor. For example, this compound iodide can be prepared by reacting acridine with methyl iodide.[9][10] Synthesis of 9-substituted derivatives often involves a Grignard reaction with N-methylacridone.[11]
Sample Preparation:
-
Solvent Selection: Use spectrograde solvents to minimize interference from fluorescent impurities.
-
Concentration: For quantum yield and lifetime measurements, prepare dilute solutions with an absorbance of < 0.1 at the excitation wavelength in a 1 cm cuvette. This is a critical step to avoid inner filter effects and re-absorption, where emitted photons are re-absorbed by other fluorophore molecules.[1]
-
Degassing: For applications sensitive to oxygen quenching (e.g., measuring triplet lifetimes or in photoredox catalysis), the solution should be thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
Measurement of Fluorescence Quantum Yield (Φf): The Comparative Method
This is the most common and reliable method for determining Φf.[1] It involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.
Causality: The core principle is that if two solutions (a standard and an unknown) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1]
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample. For the this compound ion, standards like Quinine Sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95) are suitable choices.
-
Prepare Solutions: Prepare a blank (pure solvent) and at least five concentrations of both the standard and the unknown sample, ensuring the peak absorbance remains between ~0.02 and 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both standard and unknown. The spectra must be corrected for the instrument's detector response.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each measurement.
-
For both the standard (ST) and the unknown (X), plot a graph of integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set. The slope of this line is the gradient (Grad). A linear plot validates that you are in a concentration regime free of inner-filter effects.
-
Calculate the quantum yield of the unknown sample using the following equation[1]: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ): Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[2][12]
Causality: The technique is based on the principle that the probability distribution of detecting a single emitted photon at a time t after an excitation pulse is proportional to the fluorescence intensity decay of the sample.[12] By repeatedly exciting the sample with a high-repetition-rate pulsed laser and timing the arrival of individual photons, a histogram of photon arrival times is built, which reconstructs the fluorescence decay curve.[13]
Caption: The operational principle of Time-Correlated Single Photon Counting (TCSPC).
Step-by-Step Protocol:
-
System Calibration: First, measure the Instrument Response Function (IRF). This is done by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system and is crucial for accurate data analysis.[2]
-
Sample Measurement: Replace the scattering solution with the fluorescent sample (Abs < 0.1).
-
Data Acquisition: Excite the sample with a pulsed laser (e.g., a picosecond diode laser). The electronics start a timer with each laser pulse (START) and stop it when a single photon is detected (STOP).[2] This process is repeated millions of times. To avoid "pulse pile-up" distortion, the photon detection rate should be kept low (<5% of the laser repetition rate).
-
Data Analysis:
-
The raw data is a histogram of photon counts versus time.
-
This decay curve is then fitted to a sum of exponential functions using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.
-
For a simple fluorophore, a single exponential decay is expected: I(t) = A * exp(-t/τ) , where τ is the fluorescence lifetime.
-
Chapter 4: Applications in Research and Development
The unique photophysical properties of the this compound ion and its derivatives have made them indispensable tools in modern chemistry and biology.
Organic Photoredox Catalysis
Substituted this compound ions, particularly Acr⁺-Mes, are among the most powerful organic photoredox catalysts.[4]
Mechanism:
-
Excitation: The Acr⁺-Mes catalyst absorbs visible light, forming the excited state.
-
Electron Transfer: Ultrafast PET occurs to form the long-lived Acr•–Mes•⁺ state.[5]
-
Catalysis: This charge-separated state is both a strong oxidant (the Mes•⁺ part) and a strong reductant (the Acr• part), allowing it to mediate a wide range of chemical transformations, such as oxygenations and trifluoromethylations of organic substrates.[6][14] The catalyst is regenerated at the end of the cycle, ready to absorb another photon.
Caption: Generalized catalytic cycle for an acridinium photoredox catalyst.
Fluorescent and Chemiluminescent Probing
The sensitivity of the acridinium core to its environment makes it an excellent platform for fluorescent sensors. For instance, lucigenin (bis-N-methylacridinium nitrate), a closely related dimer, is widely used as a chemiluminescent probe for detecting superoxide anion radicals (O₂•⁻) in biological systems.[15][16][17] The reaction involves the reduction of lucigenin and subsequent reaction with superoxide to form an unstable dioxetane, which decomposes to emit light.[15] This is highly relevant in drug development for studying oxidative stress and mitochondrial function.[16]
Conclusion
The this compound ion is far more than a simple dye; it is a versatile molecular platform whose properties can be rationally designed for specific, high-value applications. A thorough understanding of its fundamental photophysics, coupled with rigorous experimental characterization, is the key to unlocking its full potential. From driving challenging chemical reactions with light to illuminating complex biological processes, the future for acridinium-based systems remains exceptionally bright.
References
-
ResearchGate. The pathways involved in lucigenin (bis-N-methylacridinium nitrate)... Available from: [Link].
-
Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Available from: [Link].
- Thornalley, P. J. (1988). The mechanism of enzymically induced chemiluminescence reactions of lucigenin. Journal of Photochemistry and Photobiology B: Biology, 2(1), 91-108.
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link].
-
PicoQuant. Time-correlated single photon counting (TCSPC). Available from: [Link].
-
ID Quantique. (2025). What is Time Correlated Single Photon Counting?. Available from: [Link].
- Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. Accounts of chemical research, 47(5), 1454-1464.
- Li, Y., Zhu, H., Trush, M. A. (1999). Biochemical characterization of lucigenin (Bis-N-methylacridinium) as a chemiluminescent probe for detecting intramitochondrial superoxide anion radical production.
-
Lund University Publications. (2011). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Available from: [Link].
- Kotani, H., Ohkubo, K., & Fukuzumi, S. (2018). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.
- Resch-Genger, U., Rurack, K. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Fridovich, I. (1997). Lucigenin (bis-N-methylacridinium) as a mediator of superoxide anion production.
- Le-Gac, S., Rolland, N., Favier, F. (2006). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence, 16(5), 629-633.
- Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Shiota, Y., & Yoshizawa, K. (2008). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 130(48), 16262-16263.
- Nicewicz, D. A., & Nguyen, T. M. (2014). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.
- Zhang, H., Jin, S., Wang, X., & Ye, J. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4), 2054-2058.
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link].
-
Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link].
- Kotani, H., Ohkubo, K., & Fukuzumi, S. (2018). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.
- Fukuzumi, S., Ohkubo, K. (2002). Highly Efficient and Stable Organic Photoredox Catalysts. Chemistry–A European Journal, 8(18), 4034-4041.
- Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., & van Ramesdonk, H. J. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(46), 16054-16064.
-
IIT Kharagpur, Department of Chemistry. LUMINESCENCE. Available from: [Link].
-
ResearchGate. (2025). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Available from: [Link].
- Benniston, A. C., Harriman, A., Howell, S. L., & Rostron, J. P. (2005). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state.
-
ResearchGate. (2025). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Available from: [Link].
- Shtykov, S. N., et al. (2016). Method of producing 9-mesityl-10-methyl acridinium salt.
- Benniston, A. C., et al. (2009). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. European Journal of Organic Chemistry, 2009(2), 253-258.
- Wang, D., et al. (2019). A single 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for multicolor visual discrimination of solvents. Analyst, 144(17), 5099-5103.
- Griesbeck, A. G., & Maptue, N. E. (2003). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 5(22), 4053-4055.
-
Bio-Techne. Fluorescent Ion Indicators. Available from: [Link].
-
ResearchGate. (2025). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Available from: [Link].
-
MDPI. Special Issue: Fluorescent Probes: Design and Biological Applications. Available from: [Link].
-
PubChem. N-Methylacridinium iodide. Available from: [Link].
- Yan, P., et al. (2022). Fluorescent Indicators For Biological Imaging of Monatomic Ions. Frontiers in Chemistry, 10, 878335.
- Nicastri, A., et al. (2022). Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance. International Journal of Molecular Sciences, 23(15), 8449.
-
Organic Syntheses. methyl iodide. Available from: [Link].
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. edinst.com [edinst.com]
- 3. A single 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for multicolor visual discrimination of solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 12. horiba.com [horiba.com]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical characterization of lucigenin (Bis-N-methylacridinium) as a chemiluminescent probe for detecting intramitochondrial superoxide anion radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Fluorescence Quantum Yield of 10-Methylacridinium Cation in Aqueous Media
Abstract: The 10-methylacridinium cation is a cornerstone fluorophore whose robust photophysical properties are leveraged in applications ranging from chemical sensing to photoredox catalysis. A pivotal parameter governing its utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This technical guide provides an in-depth exploration of the fluorescence quantum yield of the this compound cation in water. We delve into its fundamental photophysical properties, present established quantum yield values, and discuss the critical environmental factors that modulate its fluorescence efficiency. Furthermore, this guide offers field-proven, step-by-step protocols for the accurate determination of its quantum yield, designed to instill scientific integrity and trustworthiness in experimental design for researchers, scientists, and drug development professionals.
Core Photophysics of the this compound Cation
The this compound cation possesses a rigid, planar tricyclic aromatic structure. This inherent rigidity is a key contributor to its strong fluorescence, as it minimizes non-radiative decay pathways that are often facilitated by molecular vibrations and rotations. The photophysical events are governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁).
Upon absorption of a photon, typically in the near-UV or blue region of the spectrum, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming the S₁ state. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state before de-exciting. The two primary competing pathways for de-excitation are:
-
Fluorescence (Radiative Decay): The molecule returns to the S₀ ground state by emitting a photon. This process is highly efficient for this compound in water.
-
Non-radiative Decay: The excitation energy is dissipated as heat to the solvent through processes like internal conversion and intersystem crossing.
The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.
Jablonski Diagram of Photophysical Processes
The interplay between absorption, fluorescence, and non-radiative decay pathways is classically illustrated with a Jablonski diagram.
Caption: Key photophysical pathways for this compound cation.
Quantitative Analysis of Quantum Yield in Water
The this compound scaffold is known for its high fluorescence efficiency in polar protic solvents like water. For the closely related N-methylacridinium chloride, the fluorescence quantum yield in water has been reported to be near unity.[1] This indicates that the molecule overwhelmingly de-excites from its S₁ state via the emission of a photon, with minimal energy loss to non-radiative pathways.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| N-Methylacridinium chloride | Water | ~1.0 | [1] |
| 9-Aminoacridinium chloride | Phosphate Buffer (pH 7) | 0.97 ± n.r. | [1] |
Factors Influencing Fluorescence Quantum Yield
While intrinsically high, the quantum yield of this compound is not immutable. It is sensitive to its chemical environment, and understanding these factors is critical for experimental design and data interpretation.
-
Counter-ion Effects (Quenching): The choice of counter-ion is paramount. Halide ions, particularly iodide (I⁻), are well-known dynamic quenchers of fluorescence through a heavy-atom effect that promotes intersystem crossing to the triplet state, or via electron transfer.[2][3][4] The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻.[2][3] Therefore, when a high quantum yield is desired, using a non-quenching counter-ion like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) is essential.[5][6][7]
-
Solvent: While this guide focuses on water, solvent polarity and viscosity can significantly impact QY. In general, polar solvents stabilize the excited state, often leading to high quantum yields for acridinium salts.
-
pH: The fluorescence of the this compound cation itself is relatively stable across a wide pH range. However, pH can become a factor if substituents are present that have acid-base chemistry.
-
Concentration: At high concentrations (>10⁻⁵ M), quenching can occur due to the formation of non-fluorescent aggregates (excimers). This phenomenon, known as self-quenching, will artificially lower the measured quantum yield.[8]
Experimental Protocol: Relative Quantum Yield Determination
The relative method is the most common and accessible technique for determining the fluorescence quantum yield of a sample (X) by comparing its fluorescence to a well-characterized standard (ST) with a known quantum yield.[9][10][11]
Causality Behind the Protocol: A Self-Validating System
This protocol is designed to be self-validating. The core principle is that for optically dilute solutions (Absorbance < 0.1), the integrated fluorescence intensity is linearly proportional to the amount of light absorbed.[10] By preparing a series of concentrations for both the standard and the test sample and plotting integrated fluorescence intensity versus absorbance, we generate a gradient. The ratio of these gradients, corrected for the solvent refractive index, gives the quantum yield. A linear plot with a near-zero intercept validates the data, confirming the absence of systematic errors like inner filter effects or aggregation.[9][10]
Mandatory Visualization: Workflow for Relative QY Measurement
Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Methodology
1. Materials and Instrumentation:
-
Test Compound: this compound salt (e.g., perchlorate) of high purity.
-
Standard Compound: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a common standard for excitation in the UV/blue region.[8] The standard must absorb at the chosen excitation wavelength.
-
Solvent: High-purity, spectroscopic grade water.
-
Instrumentation: A UV-Vis spectrophotometer and a research-grade spectrofluorometer equipped with spectral correction capabilities.
-
Cuvettes: Matched 1 cm path length quartz cuvettes for absorbance and fluorescence.
2. Procedure:
-
Standard Selection: Choose a standard with a well-documented quantum yield and an absorption profile that overlaps with the this compound cation. Quinine sulfate is an excellent choice.
-
Solution Preparation:
-
Prepare a stock solution of the this compound salt and the quinine sulfate standard in their respective solvents.
-
From these stocks, prepare a series of five dilutions for each compound, ensuring the absorbance at the chosen excitation wavelength (λex) ranges from approximately 0.02 to 0.1.[10] A blank (pure solvent) for each is also required.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for all solutions.
-
For each solution, record the absorbance value at the intended excitation wavelength (λex).
-
-
Fluorescence Measurement:
-
Instrument Settings: Set the excitation and emission slit widths to be identical for all measurements. Choose an excitation wavelength (λex) where both the sample and standard have significant absorbance.
-
Data Acquisition: Record the spectrally corrected fluorescence emission spectrum for each solution. It is critical that the instrument's settings (e.g., excitation wavelength, slit widths, integration time) remain unchanged throughout the measurements for both the standard and the sample.
-
-
Data Analysis:
-
Integration: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Gradient Plot: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Linear Regression: Perform a linear regression on each data set. The slope of the line is the gradient (Grad). A high R² value (>0.99) confirms the quality of the data.
-
Calculation: Calculate the quantum yield of the test sample (Φfₓ) using the following equation:[10]
Φfₓ = Φfₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φfₓ is the quantum yield of the test sample.
-
Φfₛₜ is the known quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents. (If the same solvent is used, this term becomes 1).
-
-
Absolute Quantum Yield Determination: An Overview
The absolute method provides a direct measurement of quantum yield without reference to a standard. This is achieved using an integrating sphere, a device that collects all photons emitted from the sample in every direction. The procedure involves measuring the emission spectrum of the sample within the sphere and comparing it to the scattering profile of the excitation light with a blank sample. While more complex and requiring specialized, calibrated instrumentation, this method is considered the gold standard and eliminates uncertainties associated with standard samples.[1][11]
Conclusion
The this compound cation is an exceptionally bright fluorophore in aqueous environments, with a fluorescence quantum yield approaching unity when paired with a non-quenching counter-ion. This high efficiency is a direct result of its rigid aromatic structure, which disfavors non-radiative decay pathways. However, researchers must remain vigilant to environmental factors, especially the presence of quenching species like halide ions and concentration-dependent effects, which can significantly reduce fluorescence output. By employing robust and self-validating protocols, such as the relative quantum yield determination method detailed herein, scientists can accurately characterize the photophysical properties of this compound derivatives, enabling their confident and effective application in advanced research and development.
References
-
W. R. Ware and B. A. Balko, "Fluorescence Quantum Yields—Methods of Determination and Standards," ResearchGate, [Online]. Available: [Link]
-
S. K. S. Patel et al., "Effect of halide ions on the fluorescence properties of 3‐aminoquinoline in aqueous medium," Luminescence, [Online]. Available: [Link]
-
A. J. G. Barwise et al., "Chloride-Sensitive Fluorescent Indicators," Analytical Biochemistry, 2001. [Online]. Available: [Link]
-
T. Takeuchi et al., "Indirect detection of halide ions via fluorescence quenching of quinine sulfate in microcolumn ion chromatography," Analytical Sciences, 2004. [Online]. Available: [Link]
-
A. K. Singh and G. K. Mallick, "Fluorescence quenching of coumarins by halide ions," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2004. [Online]. Available: [Link]
-
Edinburgh Instruments, "Relative Quantum Yield," Edinburgh Instruments, [Online]. Available: [Link]
-
M. Ruble et al., "References for Small Fluorescence Quantum Yields," Journal of Fluorescence, 2024. [Online]. Available: [Link]
-
M. Almgren et al., "Halide ion induced quenching and enhancement of the fluorescence of fluoranthene solubilized in cetyltrimethylammonium bromide (CTAB) micelles," Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1986. [Online]. Available: [Link]
-
Supporting Information for "Measurement of fluorescence quantum yields," The Royal Society of Chemistry, [Online]. Available: [Link]
-
Horiba, "A Guide to Recording Fluorescence Quantum Yields," University of California, Irvine, Department of Chemistry, [Online]. Available: [Link]
-
U. Resch-Genger et al., "Relative and absolute determination of fluorescence quantum yields of transparent samples," Nature Protocols, 2020. [Online]. Available: [Link]
-
A. M. Brouwer, "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)," Pure and Applied Chemistry, 2011. [Online]. Available: [Link]
-
PubChem, "9-Mesityl-10-methylacridinium Perchlorate," National Center for Biotechnology Information, [Online]. Available: [Link]
-
A. L. M. G. M. Hanne et al., "A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging," ACS Omega, 2019. [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "Technical Fact Sheet - Perchlorate," EPA, [Online]. Available: [Link]
-
Water Quality Association, "PERCHLORATE FACT SHEET," WQA, [Online]. Available: [Link]
-
Waters, "The Determination of Perchlorate in Drinking Water using Single Quadrupole Mass Spectrometry," Waters, [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halide ion induced quenching and enhancement of the fluorescence of fluoranthene solubilized in cetyltrimethylammonium bromide (CTAB) micelles - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. wqa.org [wqa.org]
- 8. publications.iupac.org [publications.iupac.org]
- 9. edinst.com [edinst.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Methodological & Application
Application Note: Synthesis of 10-Methylacridinium Perchlorate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 10-methylacridinium perchlorate, a valuable organic salt known for its applications as a photocatalyst in various chemical reactions, including photoinduced electron transfer processes.[1] The synthesis begins with the N-methylation of acridine to form a this compound iodide intermediate, followed by an anion exchange to yield the final perchlorate salt. This guide emphasizes critical safety procedures, particularly for handling the potent alkylating agent, dimethyl sulfate, and the potentially explosive final product. Detailed experimental procedures, characterization data, and troubleshooting tips are provided for researchers in organic synthesis and materials science.
Section 1: Critical Safety and Hazard Analysis
WARNING: This synthesis involves extremely hazardous materials, including a probable human carcinogen and a potentially explosive final product. All steps must be performed by trained personnel in a properly equipped laboratory with strict adherence to all safety protocols.
Reagent Hazards
-
Dimethyl Sulfate ((CH₃)₂SO₄): This reagent is a potent alkylating agent and is classified as a probable human carcinogen (IARC Group 2A).[2][3] It is extremely hazardous due to its lack of warning properties and delayed toxic effects.[3] Vapors are highly irritating, and liquid contact can cause severe, delayed burns to the skin and eyes.[3] All manipulations must be conducted in a certified chemical fume hood. [2][3]
-
Acridine: Acridine is an irritant and should be handled with care.
-
Perchlorate Salts (e.g., Sodium Perchlorate, HClO₄): Organic perchlorate salts are sensitive to shock, friction, and heat and should be regarded as potentially explosive .[4] Handle only in small quantities. Avoid grinding the solid or heating it aggressively. Do not allow solutions containing the product to evaporate to dryness, especially on contact with organic materials.[4]
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn at all times.[5][6]
-
Hand Protection: Use appropriate impermeable gloves (e.g., Viton™ or multi-layer laminates) when handling dimethyl sulfate.[2] Neoprene or nitrile gloves may be suitable for other steps, but consult your institution's safety guidelines.[6]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[6] An apron over the lab coat is recommended when handling perchloric acid or the final product.[6]
-
Engineering Controls: A certified chemical fume hood is required for all steps.[2][6] A blast shield should be used during the isolation and handling of the final this compound perchlorate product.
Emergency Procedures
-
Dimethyl Sulfate Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[2][3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[3]
-
Spill Cleanup: Spills should be absorbed with an inert material like sand or vermiculite, placed in a sealed container, and disposed of as hazardous waste according to institutional guidelines.[5][7]
Section 2: Synthesis Overview
The synthesis is a two-step process starting from acridine. The first step is the quaternization of the heterocyclic nitrogen atom with a methylating agent. The second step involves a metathesis reaction to exchange the counter-anion for perchlorate.
Caption: Overall workflow for the synthesis of this compound perchlorate.
Section 3: Experimental Protocols
Part 1: Synthesis of this compound Intermediate
This protocol details the N-alkylation of acridine using dimethyl sulfate to form the this compound cation.[1]
3.1.1 Materials and Equipment
| Reagent/Equipment | Purpose |
| Acridine | Starting Material |
| Dimethyl Sulfate | Methylating Agent |
| Anhydrous Toluene | Reaction Solvent |
| Diethyl Ether | Washing Solvent |
| Round-bottom flask | Reaction Vessel |
| Reflux Condenser | Prevent solvent loss |
| Magnetic Stirrer/Hotplate | Agitation and Heating |
| Buchner Funnel | Product Isolation |
3.1.2 Step-by-Step Protocol
-
Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add acridine (5.0 g, 27.9 mmol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the acridine.
-
Methylation: While stirring, carefully add dimethyl sulfate (3.0 mL, 31.6 mmol) to the solution using a glass syringe. CAUTION: Dimethyl sulfate is highly toxic and a probable carcinogen; handle with extreme care.[2][3]
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. A yellow precipitate of this compound methyl sulfate will form.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold toluene (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the bright yellow solid under vacuum to yield the intermediate, this compound methyl sulfate. The product is typically used in the next step without further purification.
Part 2: Anion Exchange to this compound Perchlorate
This protocol describes the conversion of the intermediate salt to the final perchlorate product via a precipitation reaction.
3.2.1 Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound methyl sulfate | Intermediate from Part 1 |
| Sodium Perchlorate (NaClO₄) | Perchlorate source |
| Deionized Water | Solvent |
| Beakers | Dissolving/Precipitation Vessels |
| Buchner Funnel | Product Isolation |
| Blast Shield | CRITICAL SAFETY EQUIPMENT |
3.2.2 Step-by-Step Protocol
-
Prepare Solutions:
-
Dissolve the crude this compound methyl sulfate from Part 1 in a minimum amount of warm deionized water (approx. 50-75 mL) in a beaker.
-
In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate by dissolving it in deionized water.
-
-
Precipitation: While stirring the acridinium salt solution, slowly add the saturated sodium perchlorate solution dropwise. A bright yellow precipitate of this compound perchlorate will form immediately.
-
Digestion & Cooling: Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation. Cool the mixture in an ice bath for another 30 minutes.
-
Isolation: Place a blast shield in front of the filtration setup. Collect the yellow crystalline solid by vacuum filtration.
-
Washing: Wash the product sparingly with a small amount of ice-cold deionized water (2 x 10 mL) to remove residual sodium salts.
-
Drying: CRITICAL: Do NOT dry the product completely in an oven or with aggressive heating. Organic perchlorates can be explosive when dry.[4] Dry the product in a vacuum desiccator at room temperature, away from light, friction, or sources of ignition. Store in small quantities.
Section 4: Characterization
The final product should be characterized to confirm its identity and purity. Due to the lack of a specific entry for the perchlorate salt, data for the closely related this compound iodide and the this compound cation are provided for reference.[8][9]
| Property | Expected Value/Observation |
| Appearance | Bright yellow crystalline solid |
| ¹H NMR | Protons on the acridinium core will show characteristic downfield shifts. The N-methyl group will appear as a singlet. |
| UV-Vis Absorption | The this compound cation exhibits distinct absorption bands in the UV and visible regions.[8] |
| Mass Spectrometry | ESI-MS (+) should show a peak for the this compound cation [C₁₄H₁₂N]⁺ at m/z ≈ 194.09. |
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents/solvent. | Ensure anhydrous conditions. Extend reflux time. Confirm the purity of acridine. |
| Product is oily or sticky | Impurities present; incomplete drying. | Ensure thorough washing with diethyl ether in Step 1. For the final product, recrystallization can be attempted from a suitable solvent like ethanol/water, but with extreme caution due to the explosion risk. |
| No precipitate in Step 2 | Solutions are too dilute. | Use more concentrated solutions of both the intermediate and sodium perchlorate. |
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
-
Penta chemicals. Dimethyl sulfate Safety Data Sheet. [Link]
-
International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. [Link]
-
American Pacific. Ammonium Perchlorate Safety Data Sheet. [Link]
- Google Patents. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt.
-
Benniston, A. C., et al. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(46), 16054–16064. [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Chemical Biology, 4(5), 374-391. [Link]
-
ResearchGate. Are there any precautions to be taken when handling dilute aqueous solutions of perchlorate salts (Na/Mg/Ca)? (2021-05-28). [Link]
-
Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐Catalysis. Chemistry – A European Journal. [Link]
-
American Pacific. Sodium Perchlorate Solution Safety Data Sheet. [Link]
-
Wang, Y., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Organic Letters, 25(4), 652–657. [Link]
-
PubMed. Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. (2024-07-11). [Link]
-
Molbase. CAS 674783-97-2: 10-methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate. [Link]
-
Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. (2024). Chemistry, 30(39), e202400541. [Link]
-
Yamaoka, K., Takatsuki, M., & Nakata, K. (1980). Interaction of 9-Aminoacridinium and this compound Cations with Polyelectrolytes, with Emphasis on the Bound-dye Spectra. Bulletin of the Chemical Society of Japan, 53(11), 3165–3170. [Link]
-
Fukuzumi, S., et al. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(6), 1600–1601. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Perchlorate. [Link]
-
ResearchGate. 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (2005). [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2023). 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4−) as a novel metal-free donor–acceptor (D–A) photocatalyst: visible-light-induced access to tetrahydrobenzo[b]pyran scaffolds through a single-electron transfer (SET) pathway. RSC Advances, 13(15), 10186-10193. [Link]
-
PubChem. 9-Mesityl-10-methylacridinium Perchlorate. [Link]
-
Concordia University. Perchloric Acid Safety Guidelines. [Link]
-
PubChem. 3,6-Diamino-10-methylacridinium Chloride. [Link]
-
PubChem. N-Methylacridinium iodide. [Link]
-
Griesbeck, A. G., et al. (2005). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 7(14), 3021–3024. [Link]
Sources
- 1. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 2. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 3. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. concordia.ca [concordia.ca]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for NADH oxidation using 10-methylacridinium
Application Note: Protocol for NADH Oxidation Using 10-Methylacridinium ( )
Abstract
This guide details the experimental protocols for the oxidation of Dihydronicotinamide Adenine Dinucleotide (NADH) using This compound (
Chemical Principle & Mechanism
The oxidation of NADH by this compound mimics the action of flavin-dependent dehydrogenases. The reaction proceeds via a hydride transfer mechanism, converting the 1,4-dihydropyridine ring of NADH into the pyridinium ring of
Reaction Stoichiometry:
Mechanistic Pathways:
-
Thermal (Dark): Direct hydride transfer (
) from the C4 position of NADH to the C9 position of . -
Photochemical: Photoexcitation of
triggers Single Electron Transfer (SET), followed by proton transfer (PT) and a second electron transfer (ET), or hydrogen atom transfer (HAT), often involving radical intermediates.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the oxidation of NADH by this compound, showing both thermal and photochemical routes.
Material Preparation
Commercially available this compound salts (iodide or perchlorate) may be impure. For kinetic precision, de novo synthesis or recrystallization is recommended.
Synthesis of this compound Iodide ( )
Safety Note: Methyl iodide is a suspected carcinogen and volatile. Work in a fume hood.
-
Dissolution: Dissolve 1.8 g (10 mmol) of acridine in 20 mL of acetone or acetonitrile.
-
Methylation: Add 2.0 mL (32 mmol, Excess) of methyl iodide .
-
Reflux: Reflux the mixture at 50°C for 3–5 hours. The solution will turn deep orange/red.
-
Precipitation: Cool to room temperature. The product precipitates as orange/red crystals.
-
Filtration: Filter the solid and wash 3x with cold diethyl ether to remove unreacted acridine.
-
Recrystallization: Recrystallize from ethanol/water (2:1).
-
Characterization: Verify purity via
-NMR (DMSO- ) or UV-Vis ( nm).
Core Protocol A: Thermal Kinetic Analysis (Dark)
This protocol measures the rate of hydride transfer.
Experimental Design
-
Monitoring Wavelength: 430 nm (Decay of
) is preferred over 358 nm to avoid overlap with the NADH tail, or 340 nm (Decay of NADH) if . -
Conditions: Pseudo-first-order kinetics.[3]
-
Condition A:
(Monitor NADH decay at 340 nm). -
Condition B:
(Monitor decay at 358 nm or 430 nm). Recommended for simpler analysis.
-
Reagents and Setup
| Component | Concentration | Preparation Note |
| Buffer | 10 mM Phosphate (pH 7.0) | Deoxygenate with |
| Stock NADH | 2.0 mM | Dissolve in buffer fresh. Keep on ice/dark. |
| Stock | 0.2 mM | Dissolve in Acetonitrile/Buffer mix. |
Step-by-Step Procedure
-
Baseline: Add 2.0 mL of deoxygenated buffer to a quartz cuvette (path length = 1 cm).
-
Oxidant Addition: Add 50
of stock (Final conc ). Record absorbance at 358 nm and 430 nm to establish . -
Initiation: Rapidly inject excess NADH (e.g., 50–200
final conc) into the cuvette. -
Mixing: Invert cuvette twice or use a magnetic stirrer (dead time < 2s).
-
Data Acquisition: Immediately monitor absorbance decay at 358 nm or 430 nm for 300 seconds.
-
Replicates: Repeat with varying [NADH] (e.g., 50, 100, 150, 200, 250
) to determine second-order rate constants.
Data Analysis
-
Pseudo-First-Order Plot: Plot
vs. time ( ).-
The slope =
(observed rate constant, ).
-
-
Second-Order Rate Constant (
): Plot vs. .-
The slope =
( ). -
Expected
is typically in the range of depending on pH and ionic strength.
-
Core Protocol B: Photocatalytic Oxidation
Used for regenerating
Workflow Diagram
Figure 2: Workflow for the photocatalytic regeneration of NAD+.
Procedure
-
Setup: Prepare a solution containing 100
NADH and 10 (10 mol% catalyst) in Phosphate Buffer (pH 7.0). -
Atmosphere:
-
Option A (Aerobic): If producing
is acceptable. -
Option B (Anaerobic): Strictly purge with Argon if studying net redox without ROS interference.
-
-
Irradiation: Expose the sample to a Blue LED (
) or Xenon lamp with a UV-cutoff filter (>390 nm). -
Monitoring:
-
Since
is a catalyst, its concentration should remain constant (absorbance at 358 nm/430 nm recovers). -
Monitor the decrease at 340 nm (NADH consumption) and appearance of 260 nm (
).
-
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Non-linear Kinetics | Product inhibition or | Use initial rates ( |
| Catalyst Degradation | Photobleaching or dimerization. | Lower light intensity; check absorbance of |
| Spectral Overlap | NADH and | Monitor |
| Solubility | Pre-dissolve |
References
-
Fukuzumi, S., et al. (2005). Mechanisms of Electron-Transfer Oxidation of NADH Analogues. Journal of the American Chemical Society.[4]
-
Roberts, J. G., et al. (1985). A kinetic study of the reaction between dihydronicotinamide adenine dinucleotide (NADH) and an electrode modified by adsorption of 1,2-benzophenoxazine-7-one.[4] Journal of Electroanalytical Chemistry.[4]
-
Organic Syntheses. (2005). General procedures for alkylation of heteroaromatics (Methyl Iodide). Organic Syntheses, Coll. Vol. 10.
-
Sigma-Aldrich. Extinction Coefficients and Spectral Data for NADH/NAD+.
-
Benniston, A. C., et al. (2005). 9-Mesityl-10-methylacridinium Ion: A Charge-Transfer State with a Lifetime of Microseconds. (Relevant for advanced photocatalytic applications).
Application Note: Preparation and Purification of 10-Methylacridinium Iodide
Abstract & Scope
This technical guide details the synthesis, purification, and characterization of 10-methylacridinium iodide (CAS: 948-43-6), a critical intermediate in organic photochemistry and bio-organic modeling. As the simplest derivative of the acridinium class, this compound serves as a foundational hydride acceptor in NADH mimicry studies and a precursor for advanced photoredox catalysts.
Unlike generic protocols, this guide emphasizes the Menshutkin reaction kinetics , strict safety containment of methyl iodide , and a self-validating purification workflow to ensure high-purity crystalline output suitable for kinetic isotope effect (KIE) studies or catalytic applications.
Chemical Background & Mechanism[1][2][3][4][5]
The Menshutkin Reaction
The synthesis proceeds via the Menshutkin reaction, an
-
Nucleophile: Acridine (Heterocyclic tertiary amine).
-
Electrophile: Methyl Iodide (Soft electrophile).
-
Thermodynamics: The reaction is exothermic.
-
Solvent Selection Strategy: Acetone is utilized as the reaction medium.[1][2] While polar aprotic solvents generally increase the rate of
reactions involving neutral reactants forming charged products (transition state stabilization), acetone is specifically chosen here for solubility differentiation . Acridine and methyl iodide are soluble in acetone, but the ionic product, this compound iodide, is insoluble. This precipitates the product as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying isolation.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of the quaternization of acridine. The precipitation of the ionic solid drives the reaction to completion.
Safety Assessment (Critical)
WARNING: This protocol involves Methyl Iodide (MeI) , a volatile neurotoxin and suspected carcinogen.[3][4]
| Hazard | Description | Mitigation Strategy |
| Methyl Iodide | High vapor pressure, alkylating agent, neurotoxic.[3][5] | Double-gloving (Nitrile/Laminate). Handle only in a certified fume hood. Keep a 10% aqueous ammonia or sodium thiosulfate solution nearby to quench spills. |
| Acridine | Irritant to skin and mucous membranes.[5] | Wear dust mask if weighing large quantities. Avoid inhalation. |
| Acetone | Flammable solvent. | Use spark-proof heating (oil bath or heating mantle); no open flames. |
Experimental Protocol
Materials & Reagents[10][11]
-
Acridine: >97% purity (Recrystallize from ethanol if yellow/brown impurities are evident).
-
Methyl Iodide (MeI): >99%, stabilized with Copper or Silver.
-
Solvent: Acetone (HPLC grade or dried over
). -
Wash Solvent: Diethyl Ether (Anhydrous).
Synthesis Workflow
Step 1: Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2.0 g (11.2 mmol) of Acridine .
-
Add 20 mL of Acetone . Stir until the acridine is fully dissolved (solution will be pale yellow).
-
IN FUME HOOD: Add 3.5 mL (56 mmol, ~5 equiv) of Methyl Iodide via syringe.
-
Note: A large excess of MeI is used to ensure completion and compensate for volatility, though the closed reflux system retains most of it.
-
Step 2: Reflux
-
Heat the mixture to a gentle reflux (~60°C oil bath temperature) for 3 to 4 hours .
-
Observation: The solution will darken, and a heavy orange/red precipitate will begin to form within 30 minutes.
-
After 4 hours, remove heat and allow the flask to cool to room temperature.
Step 3: Isolation
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solids using a Büchner funnel (vacuum filtration).[1][6]
-
Wash 1: Rinse the filter cake with 10 mL of cold acetone (removes unreacted acridine).
-
Wash 2: Rinse with 20 mL of diethyl ether (removes unreacted MeI and dries the solid).
-
Result: Crude product is usually an orange-red microcrystalline powder.
Purification (Recrystallization)
High-purity applications (e.g., fluorescence studies) require removal of trace acridine or oxidation byproducts.
-
Dissolve the crude solid in the minimum amount of boiling absolute ethanol (~15-20 mL per gram).
-
If insoluble black specks remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Collect the crystals (typically bright orange/yellow needles) by filtration.
-
Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.
Process Flow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of this compound iodide.
Characterization & Validation
The following data should be used to validate the identity and purity of the synthesized compound.
| Property | Specification | Notes |
| Appearance | Orange to Red Crystalline Solid | Dark brown indicates oxidation/impurities. |
| Melting Point | 250°C - 255°C (Decomposes) | Sharp melting point indicates high purity. |
| The C9 proton is highly deshielded due to the cationic ring. | ||
| Solubility | Soluble: DMSO, Methanol, Hot Ethanol.Insoluble: Ether, Benzene, Hexane. | Useful for solubility-based purification.[7] |
Self-Validation Check:
-
Dissolve a small amount in water.[6] The solution should be yellow and fluorescent under UV light (365 nm).
-
Add a drop of NaOH solution. A precipitate (acridinol/pseudo-base) should form, and fluorescence may diminish or shift, indicating the sensitivity of the acridinium cation to nucleophilic attack at C9.
Applications in Research
Hydride Transfer (NADH Mimicry)
This compound iodide is a classic model for the nicotinamide cofactor (
Photoredox Catalysis
While the mesityl derivative is more common in modern catalysis (to prevent C9 nucleophilic attack), the methyl derivative is the fundamental chromophore. Upon irradiation, the acridinium ion becomes a potent single-electron oxidant (
Figure 3: Simplified photoredox cycle showing the acridinium ion acting as a photo-oxidant.
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic text on acridine chemistry).
-
Roberts, R. M. G., Ostović, D., & Kreevoy, M. M. (1992). Hydride transfer between N-methylacridinium ion and N-methyl-9,10-dihydroacridine. Journal of Organic Chemistry, 57(15), 4221–4224. Link
- Fukuzumi, S. (2003). Electron transfer properties of acridinium salts. Organic & Biomolecular Chemistry, 1, 609-620.
-
PubChem. (n.d.). This compound iodide.[8] National Library of Medicine. Retrieved October 26, 2023. Link
-
BenchChem. (2025).[1] Synthesis of Quaternary Ammonium Salts via Menschutkin Reaction. (General protocol reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. calibrechem.com [calibrechem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-Markovnikov Addition Reactions Using Acridinium Photocatalysts
Introduction: Reversing Regioselectivity with Light
In the realm of organic synthesis, the ability to control regioselectivity during the functionalization of alkenes is paramount. Traditional electrophilic addition reactions reliably follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. However, accessing the "anti-Markovnikov" regioisomer, where functionalization occurs at the more substituted carbon, has historically required stoichiometric reagents or multi-step sequences.[1][2][3] The advent of photoredox catalysis, particularly with the emergence of highly oxidizing organic photocatalysts like acridinium salts, has revolutionized this field.[4][5][6] These metal-free catalysts, activated by visible light, enable a plethora of anti-Markovnikov hydrofunctionalization reactions under remarkably mild conditions, opening new avenues for the efficient synthesis of complex molecules in pharmaceutical and materials science.[4][7]
This guide provides a comprehensive overview of the principles and practical applications of acridinium photocatalysts in mediating anti-Markovnikov addition reactions. We will delve into the underlying mechanism, provide detailed experimental protocols for key transformations, and offer insights into troubleshooting and data interpretation, empowering researchers to harness the full potential of this powerful synthetic methodology.
The Acridinium Advantage
Acridinium salts, pioneered by Fukuzumi and further developed by Nicewicz and others, have emerged as a superior class of organic photooxidants for several key reasons:[8][9]
-
High Excited-State Reduction Potentials: They possess exceptionally high reduction potentials in their excited state (E*red > +2.0 V vs SCE), enabling the oxidation of a wide range of unactivated alkenes to their corresponding radical cations.[9][10]
-
Metal-Free Catalysis: As purely organic molecules, they offer a more sustainable and cost-effective alternative to precious metal-based photocatalysts like those containing iridium and ruthenium.[8]
-
Stability and Tunability: Modern acridinium catalysts exhibit excellent stability to air and moisture. Furthermore, their photophysical and electrochemical properties can be finely tuned through modular synthetic approaches, allowing for optimization for specific transformations.[8][11][12]
-
Mild Reaction Conditions: These reactions are typically conducted at room temperature under visible light irradiation (e.g., blue LEDs), preserving sensitive functional groups within complex molecules.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The success of acridinium-catalyzed anti-Markovnikov hydrofunctionalization hinges on a dual catalytic system that interweaves a photoredox cycle with a hydrogen atom transfer (HAT) cycle.[5][13][14] This synergistic approach allows for the generation of key radical intermediates that dictate the unique regioselectivity of the reaction.
The generally accepted mechanism proceeds as follows:
-
Photoexcitation: The acridinium photocatalyst (Acr⁺) absorbs a photon of visible light, promoting it to an electronically excited state (Acr⁺*).
-
Single Electron Transfer (SET): The excited photocatalyst, now a potent oxidant, engages in a single electron transfer with the alkene substrate. This oxidizes the alkene to a radical cation and reduces the photocatalyst to its corresponding acridinyl radical (Acr•).
-
Nucleophilic Attack and Regiodetermination: The generated alkene radical cation is susceptible to nucleophilic attack. The nucleophile adds to the less substituted carbon of the former double bond. This regioselectivity is driven by the formation of the more stable radical intermediate at the more substituted position.[5]
-
Deprotonation: The resulting distonic radical cation is then deprotonated, often by a weak base present in the reaction mixture, to yield a neutral carbon-centered radical.
-
Hydrogen Atom Transfer (HAT): The carbon-centered radical is quenched by a hydrogen atom transfer from a co-catalyst, typically a thiol, to afford the final anti-Markovnikov product. This step also generates a thiyl radical.
-
Catalyst Regeneration: The photoredox cycle is closed when the reduced acridinyl radical (Acr•) is oxidized back to its ground state (Acr⁺) by the thiyl radical generated in the HAT step. This regenerates both catalysts, allowing the cycle to continue.
Visualizing the Catalytic Cycle
Caption: Dual catalytic cycle for acridinium-photocatalyzed anti-Markovnikov addition.
Experimental Protocols
The following protocols provide a general framework for conducting anti-Markovnikov hydrofunctionalization reactions. Optimization of reaction parameters such as solvent, catalyst loading, and light source may be necessary for specific substrates.
Materials and Equipment
| Reagents | Equipment |
| Acridinium Photocatalyst (e.g., Mes-Acr-Me⁺ ClO₄⁻) | Schlenk flasks or reaction vials with septa |
| Alkene Substrate | Magnetic stirrer and stir bars |
| Nucleophile (e.g., alcohol, amine, carboxylic acid) | Syringes and needles |
| Hydrogen Atom Transfer (HAT) Catalyst (e.g., thiophenol) | Visible light source (e.g., blue LED floodlight) |
| Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile) | Cooling fan or water bath for temperature control |
| Inert Gas (Nitrogen or Argon) | Rotary evaporator |
| Standard laboratory glassware | Thin Layer Chromatography (TLC) plates and chamber |
| Column chromatography supplies (silica gel, solvents) |
Protocol 1: Intermolecular Anti-Markovnikov Hydroetherification of an Unactivated Alkene
This protocol details the addition of an alcohol to an alkene, a fundamental transformation in organic synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the acridinium photocatalyst (1-2 mol%).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv), the alcohol nucleophile (1.5-2.0 equiv), and the HAT catalyst (e.g., thiophenol, 5-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) via syringe to achieve a final concentration of 0.1 M with respect to the alkene.
-
Degassing: Degas the reaction mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Irradiation: Place the reaction flask approximately 5-10 cm from a blue LED light source. To maintain a constant temperature, it is advisable to use a cooling fan or a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired anti-Markovnikov ether.
Protocol 2: Intramolecular Anti-Markovnikov Hydroamination (Cyclization)
This protocol is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial equipped with a stir bar, dissolve the unsaturated amine substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Add the acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate, 1-2 mol%) and the HAT co-catalyst (e.g., diphenyl disulfide, 5-10 mol%).
-
Degassing: Seal the vial with a septum and degas the solution by sparging with argon for 15 minutes.
-
Irradiation: Place the vial in front of a 450 nm LED lamp and stir the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots and analyzing them by GC-MS or LC-MS.
-
Work-up: Once the starting material is consumed, remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by silica gel chromatography to yield the desired cyclized amine product.
Data Analysis and Interpretation
Confirmation of the anti-Markovnikov regioselectivity is crucial. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive evidence of the product's constitution. For a terminal alkene, the anti-Markovnikov product will show a characteristic signal for the newly formed CH₂ group adjacent to the heteroatom, while the CH group will be further downfield.
-
¹³C NMR Spectroscopy: The carbon NMR will corroborate the structural assignment, with the chemical shifts of the carbons involved in the addition being indicative of their new bonding environment.
-
Mass Spectrometry: GC-MS or LC-MS will confirm the molecular weight of the product, ensuring that the desired addition has occurred.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient light source; Degraded photocatalyst; Insufficient degassing (oxygen quenching) | Ensure the light source is functional and positioned correctly; Use a fresh batch of photocatalyst; Improve the degassing procedure (freeze-pump-thaw cycles) |
| Low Regioselectivity | Substrate electronics favoring Markovnikov pathway; Inappropriate HAT catalyst | This methodology is inherently selective for the anti-Markovnikov product; however, for highly biased substrates, alternative strategies may be needed. |
| Photocatalyst Bleaching | Nucleophilic attack on the acridinium core; Undesired side reactions | Use a more robust acridinium catalyst (e.g., with bulky substituents at the 3,6- and 9-positions);[11] Ensure anhydrous and deoxygenated conditions. |
| Formation of Side Products | Over-oxidation of the product; Dimerization of radical intermediates | Reduce reaction time; Lower the intensity of the light source; Adjust catalyst loading. |
Applications in Drug Discovery and Development
The mild conditions and broad functional group tolerance of acridinium-catalyzed anti-Markovnikov additions make this methodology highly attractive for late-stage functionalization of complex molecules.[15][16] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The ability to introduce heteroatoms with precise regiocontrol is particularly valuable for synthesizing novel pharmacophores.
References
-
Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]
-
Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. ACS Publications. [Link]
-
Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]
-
Organic Photoredox Catalysis as a General Strategy for Anti-Markovnikov Alkene Hydrofunctionalization. PMC. [Link]
-
N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. PMC. [Link]
-
Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PMC. [Link]
-
A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. ACS Publications. [Link]
-
Organic Photoredox Catalysis. Nicewicz Laboratory. [Link]
-
Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. ACS Publications. [Link]
-
Synthesis of acridinium‐based photocatalysts and their photophysical... ResearchGate. [Link]
-
Synthesis and Applications of Acridinium Salts (Update 2022). Thieme Chemistry. [Link]
-
Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. PMC. [Link]
-
A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Semantic Scholar. [Link]
-
N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. ACS Publications. [Link]
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. [Link]
-
Photoredox catalysis of acridinium and quinolinium ion derivatives. Wiley Online Library. [Link]
-
Acridinium catalyzed anti-markovnikov hydrofunctionalization of alkenes. ResearchGate. [Link]
-
Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. ACS Publications. [Link]
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. [Link]
-
Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton-Coupled Electron Transfer. ChemRxiv. [Link]
-
Discovery and Characterization of Acridine Radical Photoreductants. PMC. [Link]
-
Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. PMC. [Link]
-
A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis (2016). SciSpace. [Link]
-
Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. ACS Publications. [Link]
-
Diversification of acridinium photocatalysts. The Doyle Group. [Link]
-
Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. datapdf.com. [Link]
-
Anti-Markovnikov | Addition, Reactions & Examples. Study.com. [Link]
-
10.8: Anti-Markovnikov additions to alkenes and alkynes. Chemistry LibreTexts. [Link]
-
Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. ACS Publications. [Link]
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. [Link]
Sources
- 1. Anti-Markovnikov | Addition, Reactions & Examples - Lesson | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. Organic Photoredox Catalysis as a General Strategy for Anti-Markovnikov Alkene Hydrofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 10. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 16. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 10-Methylacridinium as an Electron Transfer Agent in Biochemistry
Executive Summary
The 10-methylacridinium ion (AcrMe
This guide details the dual utility of this compound:
-
Thermal Hydride Transfer: Modeling enzymatic redox reactions (NADH oxidation).
-
Photoinduced Electron Transfer (PET): Leveraging the exceptionally long-lived charge-separated state of Acr
-Mes for high-energy biochemical transformations and DNA/protein modification.
Core Mechanism & Properties[1][2][3][4][5]
The Two Faces of Acridinium
It is critical to distinguish between the simple salt and the mesityl-substituted photocatalyst.
| Feature | This compound (AcrMe | 9-Mesityl-10-methylacridinium (Acr |
| Primary Role | NAD | Photoredox Catalyst (Electron Shuttle) |
| Mechanism | Thermal Hydride Transfer ( | Single Electron Transfer (SET) |
| Excited State | Short-lived fluorescence | Long-lived Charge-Separated State (~2 h at 203 K) |
| Redox Potential |
The Acr -Mes Photoredox Cycle
The 9-mesityl derivative is unique because the orthogonal donor (mesityl) and acceptor (acridinium) moieties allow for a photoinduced electron transfer that creates a charge-separated state (
Figure 1: The catalytic cycle of Acr
Application 1: Biomimetic NADH Oxidation
Objective: To study the kinetics of hydride transfer from NADH analogs (e.g., BNAH) to AcrMe
Experimental Design
This reaction is a thermal dark reaction . The this compound ion acts as the hydride acceptor, converting to 10-methylacridan (AcrH).
-
Reaction:
-
Detection: Monitor the disappearance of the AcrMe
absorption band at 358 nm or the NADH analog band at 340 nm .
Protocol: Kinetic Isotope Effect (KIE) Assay
Reagents:
-
This compound perchlorate (Synthesis described in Sec 5).
-
1-Benzyl-1,4-dihydronicotinamide (BNAH) or NADH.
-
Deuterated analog (BNAH-4,4-d2) for KIE studies.
-
Solvent: Deaerated Acetonitrile (MeCN) or Phosphate Buffer (pH 7.0) for biological relevance.
Step-by-Step Workflow:
-
Preparation: Prepare a
M stock solution of AcrMe in MeCN. -
Substrate Stock: Prepare a pseudo-first-order excess of BNAH (
M to M). -
Mixing: In a quartz cuvette (path length 1 cm), mix 2.0 mL of solvent with 100 µL of AcrMe
stock. -
Initiation: Inject 10-100 µL of BNAH stock. Rapidly mix (stopped-flow recommended for fast kinetics).
-
Measurement: Monitor Absorbance at 358 nm (
). -
Analysis: Plot
vs. time to obtain . -
KIE Calculation: Repeat with deuterated BNAH. Calculate
. A value of ~3-6 indicates a primary hydride transfer mechanism.
Application 2: Photoredox DNA/Protein Modification
Objective: Use Acr
Mechanism
Upon blue light irradiation, Acr
Protocol: Photocatalytic Oxygenation
Reagents:
-
Acr
-Mes perchlorate ( mol%). -
Substrate (e.g., DNA oligomer or Tyrosine derivative).
-
Solvent:
or Phosphate Buffer (pH 7.4). -
Light Source: 450 nm Blue LED (approx. 5-10 W).
Step-by-Step Workflow:
-
Sample Setup: Dissolve substrate (0.1 mM) and Acr
-Mes (5 µM) in the buffer. -
Deaeration (Critical Control):
-
Path A (Oxidation): Saturate with
(bubbling for 10 min) to promote superoxide formation via the Acr moiety. -
Path B (Radical Probe): Degas with Argon to study direct electron transfer without ROS interference.
-
-
Irradiation: Place the sample 5 cm from the LED source. Irradiate for 10–60 minutes.
-
Quenching: Stop reaction by removing light or adding a reductant (e.g., ascorbic acid).
-
Analysis:
-
For DNA: Run PAGE (Polyacrylamide Gel Electrophoresis) to detect cleavage fragments.
-
For Small Molecules: Analyze via LC-MS for oxygenated products (e.g., 8-oxo-Guanine).
-
Synthesis of 9-Mesityl-10-methylacridinium Perchlorate
Note: Commercial sources are available, but in-house synthesis ensures purity for kinetic studies.
Safety Warning: Perchlorate salts are potentially explosive. Never heat to dryness. Use a safety shield. Consider using Hexafluorophosphate (
-
Grignard Formation: React Bromomesitylene (1.0 eq) with Mg turnings in dry THF to form MesMgBr.
-
Addition: Add 10-methylacridone (0.8 eq) to the Grignard solution at 0°C. Stir for 4h at RT.
-
Hydrolysis: Quench with dilute HCl. The intermediate alcohol forms.
-
Acidification: Treat the crude intermediate with 60%
(or ) in acetic anhydride/ethanol. -
Crystallization: The yellow precipitate (Acr
-Mes ) is filtered and recrystallized from acetonitrile/ether.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No Reaction (Photo) | Oxygen quenching of excited state (if ET is slow) | Ensure rigorous degassing (freeze-pump-thaw) if studying the triplet state lifetime. |
| Rapid Bleaching | Photodegradation of catalyst | Reduce LED intensity or use a cutoff filter (<400 nm removal). |
| Non-Linear Kinetics | Product inhibition (AcrH accumulation) | Use initial rate method (<10% conversion) or add an external oxidant to regenerate catalyst. |
| Precipitation | Perchlorate insolubility in water | Switch to Chloride counterion (via ion exchange) for aqueous bio-assays. |
References
-
Fukuzumi, S., et al. (2004).[1] "Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center."[1][2][3][4] Journal of the American Chemical Society.[1][5] Link
-
Kotani, H., Ohkubo, K., & Fukuzumi, S. (2004).[1] "Photocatalytic Oxygenation of Anthracenes and Olefins with Dioxygen via Selective Radical Coupling Using 9-Mesityl-10-methylacridinium Ion as an Electron-Transfer Photocatalyst." Journal of the American Chemical Society.[1][5] Link
-
Benniston, A. C., et al. (2005). "Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation." Journal of the American Chemical Society.[1][5] Link
-
Romero, N. A., & Nicewicz, D. A. (2016). "Organic Photoredox Catalysis." Chemical Reviews. Link
-
Kishi, T., et al. (2017). "Photoinduced Electron Transfer in 9-Substituted this compound Ions." Chemistry - A European Journal.[4] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron-transfer state of 9-mesityl-10-methylacridinium ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace at EWHA: Photoinduced Electron Transfer in 9-Substituted this compound Ions [dspace.ewha.ac.kr]
- 5. researchgate.net [researchgate.net]
Solvent Selection for 10-Methylacridinium Photocatalytic Reactions: Principles and Protocols
An Application Guide for Researchers
Abstract
Organic photoredox catalysis has emerged as a powerful platform for developing novel synthetic transformations under mild conditions.[1][2] Among the various classes of organic photocatalysts, 10-methylacridinium salts and their derivatives have garnered significant attention due to their potent excited-state oxidizing capabilities, stability, and broad applicability.[3][4] Pioneered by Fukuzumi and extensively developed by Nicewicz and others, these catalysts, particularly 9-mesityl-10-methylacridinium ([Acr⁺-Mes]), are highly effective for a range of reactions, including anti-Markovnikov hydrofunctionalizations.[5][6] A critical, yet often overlooked, parameter that governs the efficiency, selectivity, and even the feasibility of these reactions is the choice of solvent. This guide provides a detailed overview of the key principles underlying solvent selection in this compound photocatalysis and offers practical protocols for systematic solvent screening.
The Crucial Role of the Solvent: Mechanistic Insights
The efficacy of a this compound-based photocatalytic reaction is intimately linked to the solvent's ability to influence the photophysical properties of the catalyst and mediate interactions between reactants. Unlike transition-metal photocatalysts, which often have long-lived triplet excited states, acridinium salts typically react from a singlet excited state.[4] Upon photoexcitation with visible light (typically ~450 nm), the catalyst reaches an excited state that is a powerful single-electron oxidant.[6][7]
Stabilization of the Electron-Transfer State
For many acridinium catalysts like [Acr⁺-Mes], photoexcitation leads to the formation of a twisted intramolecular charge-transfer (TICT) or electron-transfer (ET) state (Acr•–Mes•+).[6][8][9] This charge-separated state is the key oxidizing species in the catalytic cycle. The solvent plays a direct role in the formation and lifetime of this state.
-
Polarity: Polar solvents can stabilize this charge-separated state through solvation, thereby influencing the thermodynamics of the electron transfer process.[9][10] This stabilization can be crucial for achieving efficient electron transfer to or from a substrate. However, the relationship is not always linear; excessive polarity can sometimes hinder other aspects of the reaction, such as substrate solubility or subsequent radical steps.[11][12]
-
Viscosity: Solvent viscosity can affect the rate of diffusion-limited steps in the reaction, including the interaction between the excited photocatalyst and the substrate.
-
Coordinating Ability: Solvents with coordinating ability can interact with the catalyst or substrates, potentially altering their redox potentials or leading to catalyst deactivation.
Substrate and Reagent Solubility
A fundamental prerequisite for any reaction is the mutual solubility of all components—photocatalyst, substrate(s), and any additives or co-catalysts. Acridinium salts are ionic and generally exhibit good solubility in polar aprotic solvents.[4] However, many organic substrates are nonpolar. The chosen solvent must therefore represent a compromise that ensures all components remain in the solution phase at the desired concentration.
Potential for Side Reactions
The solvent is not always an innocent bystander. Under the highly oxidizing or reducing conditions generated during a photocatalytic cycle, the solvent itself can sometimes react. This can lead to lower yields, byproduct formation, or catalyst degradation. For example, some solvents may be susceptible to hydrogen atom abstraction (HAT) by radical intermediates. It is also crucial to consider the solvent's photostability to prevent misleading results from solvent photolysis.[13]
A Practical Guide to Solvent Selection
A systematic approach to solvent selection is crucial for reaction optimization. The following table summarizes the properties of solvents commonly employed in this compound photocatalysis.
| Solvent | Dielectric Constant (ε at 20°C) | Viscosity (cP at 20°C) | Boiling Point (°C) | Common Applications & Notes |
| Acetonitrile (MeCN) | 37.5 | 0.34 | 82 | A polar, aprotic solvent. Widely used due to its high polarity, low viscosity, and optical transparency in the visible region. Excellent for stabilizing charge-transfer states.[14][15] |
| Dichloromethane (DCM) | 9.1 | 0.44 | 40 | A less polar aprotic solvent. Good for dissolving a wide range of organic substrates. Its volatility can be a challenge for longer reactions.[8][16] |
| 1,2-Dichloroethane (DCE) | 10.4 | 0.79 | 83 | Similar polarity to DCM but with a higher boiling point, making it suitable for reactions requiring elevated temperatures or prolonged irradiation.[5] |
| Dimethylformamide (DMF) | 36.7 | 0.80 | 153 | A highly polar aprotic solvent with a high boiling point. Its polarity is comparable to MeCN.[11] |
| Tetrahydrofuran (THF) | 7.6 | 0.48 | 66 | A less polar ether-based solvent. Can be susceptible to radical-based side reactions.[17] |
| Trifluoroethanol (TFE) | 26.7 | 1.79 | 77 | A polar, protic solvent. Often used in reactions where proton transfer is involved or to promote specific substrate conformations.[5] |
| Acetone/Water Mixture | Variable | Variable | Variable | Used in hydrofunctionalization reactions where water acts as the nucleophile. The ratio can be tuned to balance substrate solubility and water concentration.[18] |
Decision Workflow for Solvent Selection
The selection of an optimal solvent is a multi-step process that involves balancing several competing factors. The following workflow provides a systematic approach to this challenge.
Caption: A workflow for systematic solvent selection in photocatalysis.
Experimental Protocol: Parallel Solvent Screening
This protocol describes a general method for screening a set of solvents for a this compound-catalyzed reaction using standard laboratory equipment.
Objective: To identify the optimal solvent for a given photocatalytic transformation by comparing reaction outcomes (e.g., yield, conversion, selectivity) across a panel of candidate solvents.
Materials:
-
9-Mesityl-10-methylacridinium perchlorate (or other desired acridinium catalyst)
-
Substrate A
-
Reagent B
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, if using NMR for analysis)
-
Anhydrous solvents for screening (e.g., MeCN, DCM, DCE, DMF, THF)
-
Array of reaction vials (e.g., 1-dram vials or microwave vials) with stir bars and septa
-
Syringes and needles for liquid handling and sparging
-
Schlenk line or glovebox for creating an inert atmosphere
-
Visible light source (e.g., 450 nm LED lamp) with a cooling fan
-
Aluminum foil
Procedure:
-
Preparation of Stock Solutions (Optional but Recommended):
-
To ensure consistency, prepare stock solutions of the photocatalyst, substrate A, and the internal standard in a volatile solvent (like DCM) that can be easily removed. This minimizes weighing errors for small-scale reactions.
-
-
Reaction Setup:
-
Arrange an array of identical reaction vials in a rack. To each vial, add a magnetic stir bar.
-
If using stock solutions, add the required volume of each solution to the vials and carefully evaporate the solvent under a stream of nitrogen.
-
Alternatively, add the solid reagents directly to each vial:
-
Photocatalyst (e.g., 0.015 mmol, 1 mol%)
-
Substrate A (e.g., 1.5 mmol, 1.0 equiv)
-
Internal Standard (e.g., 0.75 mmol, 0.5 equiv)
-
-
-
Control Reactions:
-
Prepare at least two control vials. One will be wrapped in aluminum foil to serve as a "dark" control. The other will contain all reagents except the photocatalyst to serve as a "no catalyst" control.
-
-
Solvent Addition and Degassing:
-
To each vial (including controls), add the designated screening solvent (e.g., 3.0 mL to achieve a 0.5 M concentration of Substrate A) via syringe.
-
Seal each vial with a septum cap.
-
Degas the reaction mixtures thoroughly. A common method is to sparge with an inert gas (N₂ or Ar) for 5-10 minutes by inserting a long needle below the solvent surface while providing a vent with a second needle.
-
-
Initiation of Reaction:
-
After degassing, add the final liquid reagent (Reagent B, e.g., 1.8 mmol, 1.2 equiv) to each vial via syringe.
-
Place the rack of vials on a magnetic stir plate at a consistent distance from the 450 nm LED lamp.
-
Ensure uniform stirring and cooling by using a fan to dissipate heat from the lamp.
-
Wrap the designated "dark" control vial completely in aluminum foil and place it alongside the other vials.
-
-
Reaction Monitoring and Work-up:
-
Allow the reactions to stir under irradiation for a set period (e.g., 6-24 hours).
-
After the reaction time has elapsed, turn off the light.
-
Take a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) and filter it through a small plug of silica or cotton in a Pasteur pipette to remove the catalyst.
-
-
Analysis:
-
Analyze the samples by ¹H NMR spectroscopy.
-
Determine the conversion of the starting material and the yield of the product by comparing the integration of characteristic peaks relative to the internal standard.
-
Compare the results from the different solvents to identify the most promising candidates for further optimization. The control reactions should show no or negligible product formation.
-
Conclusion
The choice of solvent is a high-impact variable in the design and optimization of this compound photocatalytic reactions. A solvent's polarity, viscosity, and coordinating ability can profoundly influence the stability and reactivity of the catalyst's crucial charge-transfer excited state.[10][17][19] Furthermore, practical considerations such as substrate solubility and the potential for solvent-related side reactions are paramount. By combining a foundational understanding of these mechanistic principles with a systematic and controlled experimental screening protocol, researchers can efficiently identify the optimal reaction medium, thereby accelerating the development of robust and high-yielding synthetic methods.
References
-
Horsewill, S., Sharrock, K., Fehér, P., et al. Counterintuitive Photochemistry of an Isolated Acridinyl Radical: ConPET via Preassembly, Solvated Electrons, or a Long-Lived Excited State?. ChemRxiv. Available from: [Link]
-
Ohkubo, K., et al. (2015). 9‑Mesityl‑10‑methylacridinium Perchlorate. ResearchGate. Available from: [Link]
-
PubChem. 9-Mesityl-10-methylacridinium Perchlorate. Available from: [Link]
-
Horsewill, S., et al. (2023). Counterintuitive Photochemistry of an Isolated Acridinyl Radical: ConPET via Preassembly, Solvated Electrons or a Long-Lived Excited State?. ResearchGate. Available from: [Link]
-
Bhattacharjee, S., et al. (2021). Systematic Assessment of Solvent Selection in Photocatalytic CO2 Reduction. ACS Energy Letters. Available from: [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. Available from: [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. Available from: [Link]
-
Nishikawa, T., et al. Mechanism of photodimerization reaction of 10-methylacridone in polar and non-polar solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. PubMed Central. Available from: [Link]
-
Request PDF. On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. ResearchGate. Available from: [Link]
-
Griesbeck, A. G., et al. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. ResearchGate. Available from: [Link]
-
Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. ACS Publications. Available from: [Link]
-
Vapourtec. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. Available from: [Link]
-
Donabauer, K., et al. (2023). N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. PubMed Central. Available from: [Link]
-
Fischer, C., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. RSC Publishing. Available from: [Link]
-
Nicewicz Laboratory. Organic Photoredox Catalysis. Available from: [Link]
-
Wang, D., et al. (2023). Exploring Solvent Polarity-Dependent Photocatalysis Mechanism of Organic Photoredox Catalysts. PubMed. Available from: [Link]
-
Request PDF. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. ResearchGate. Available from: [Link]
-
Request PDF. (2020). Photocatalytic Degradation of Phenolic Pollutants using N-Methylquinolinium and 9-Mesityl-10-methylacridinium salts. ResearchGate. Available from: [Link]
-
Lévesque, F., et al. (2017). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PubMed Central. Available from: [Link]
-
Sparr, C., et al. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). Science of Synthesis. Available from: [Link]
-
The Doyle Group. Diversification of acridinium photocatalysts. Available from: [Link]
-
Strieth-Kalthoff, F., et al. (2023). Isoacridone dyes with parallel reactivity from both singlet and triplet excited states for biphotonic catalysis and upconversion. RSC Publishing. Available from: [Link]
-
Roth, H. G., et al. (2018). Discovery and Characterization of Acridine Radical Photoreductants. PubMed Central. Available from: [Link]
-
Soulé, J-F., et al. (2021). Acridinium Salts and Cyanoarenes as Powerful Photocatalysts: Opportunities in Organic Synthesis. ResearchGate. Available from: [Link]
-
Chen, J-R., et al. (2022). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. Available from: [Link]
-
Jolliffe, J. D., et al. (2022). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. PubMed Central. Available from: [Link]
-
Jurkowska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central. Available from: [Link]
-
Fukuzumi, S., et al. Photoredox catalysis of acridinium and quinolinium ion derivatives. Available from: [Link]
-
Kerzig, C., et al. (2018). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society. Available from: [Link]
-
Wang, C., et al. (2023). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. Available from: [Link]
-
De Bellefon, C. High-Throughput Screening Techniques in Catalysis. Available from: [Link]
-
Li, W., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. ACS Publications. Available from: [Link]
-
Jolliffe, J. D., et al. (2022). Lessons Learnt in Photocatalysis - the Influence of Solvent Polarity and the Photostability of the Photocatalyst. ChemRxiv. Available from: [Link]
-
Jurkowska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available from: [Link]
Sources
- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 5. Nicewicz光レドックス触媒を用いたアンチマルコフニコフ型アルケンのヒドロ官能基化 [sigmaaldrich.com]
- 6. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 7. 9-Mesityl-10-methylacridinium perchlorate 95 674783-97-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Exploring Solvent Polarity-Dependent Photocatalysis Mechanism of Organic Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
solubility issues of 10-methylacridinium perchlorate in organic solvents
Case ID: AC-SOL-001 Subject: Solubility Optimization & Handling of Acridinium Perchlorate Salts Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Electronics & Catalysis Division
Executive Summary & Chemical Context
The Core Challenge:
10-Methylacridinium perchlorate (
Structural Solubility Drivers:
-
The Anion (
): The perchlorate anion is non-coordinating and weakly basic. While it supports high oxidation potentials, it generally lends poor solubility in low-polarity solvents (DCM, Toluene) compared to "greener" lipophilic anions like . -
The Cation (
):-
Unsubstituted (this compound): Highly planar. Prone to strong
stacking aggregation, increasing lattice energy and resisting dissolution. -
Substituted (e.g., 9-Mesityl): The orthogonal aryl group disrupts stacking, generally improving solubility compared to the parent cation.
-
Solvent Compatibility Matrix
Guidance: Do not rely on visual inspection alone. Acridinium salts can form colloidal suspensions that appear dissolved but lack catalytic activity. Verify true solution by checking for the absence of the Tyndall effect (scattering of a laser beam).
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Nitriles | Acetonitrile (MeCN) | Excellent | Primary Choice. High dielectric constant ( |
| Sulfoxides | DMSO | Excellent | Use for stock solutions (up to 100 mM). Difficult to remove post-reaction. |
| Amides | DMF / DMAc | Good | Good alternative to DMSO, but nucleophilic amines can degrade the catalyst over long irradiation times. |
| Halogenated | Dichloromethane (DCM) | Moderate/Poor | Often requires dilute conditions (<5 mM) or sonication. Tight ion-pairing may alter redox potentials. |
| Alcohols | Methanol / Ethanol | Variable | Soluble, but protic solvents often quench excited states or interfere with radical mechanisms. |
| Ethers | THF / Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the salt during purification. |
| Hydrocarbons | Toluene / Hexane | Insoluble | Strictly non-solvents. |
Troubleshooting Workflow: The Dissolution Protocol
If you encounter persistent solids or "crashing out" upon addition of substrates, follow this logic flow to restore homogeneity without compromising catalyst integrity.
Figure 1: Decision tree for troubleshooting solubility issues. Note that changing the solvent system is preferred over heating, which can degrade sensitive reagents.
Advanced Protocol: Anion Exchange (Metathesis)
If the perchlorate salt is strictly incompatible with your reaction medium (e.g., you must use DCM or Chloroform), you must exchange the
Rationale:
Perchlorate anions pack tightly. Bulky, fluorous anions (
Step-by-Step Metathesis Protocol:
-
Dissolution: Dissolve 1.0 eq of This compound perchlorate in the minimum amount of warm water or methanol.
-
Precipitant Prep: Prepare a saturated solution of Sodium Tetrafluoroborate (
) or Ammonium Hexafluorophosphate ( ) (approx. 3-5 eq) in water. -
Mixing: Slowly add the acridinium solution to the salt solution while stirring vigorously.
-
Observation: A precipitate should form immediately (Yellow/Orange solid).
-
Isolation: Filter the solid via vacuum filtration.
-
Purification: Wash with cold water (to remove excess Na/NH4 salts) and then Diethyl Ether (to remove water).
-
Drying: Dry under high vacuum for 24 hours. Crucial: Water retention can quench photocatalytic lifetimes.
Safety Critical: Handling Perchlorates
WARNING: Organic perchlorates are potentially explosive, especially when dry, heated, or in contact with combustible materials.
-
No Scraping: Never scrape dried perchlorate salts from glass frits or flasks with metal spatulas. The friction can initiate detonation. Use Teflon-coated tools or redissolve the salt to move it.
-
Scale Limits: Do not synthesize or isolate organic perchlorates on scales larger than 1–5 grams without specialized blast shielding.
-
Storage: Store in small quantities, away from reducing agents and strong acids.
-
Disposal: Do not pour perchlorate solutions directly into organic waste containers that may contain oxidizable solvents. Quench with water first.[1]
Frequently Asked Questions (FAQ)
Q: Can I use heating to dissolve the salt in DCM? A: Avoid if possible. While heating increases solubility, acridinium ions are susceptible to nucleophilic attack (pseudobase formation) at the C9 position if trace water or nucleophiles are present. Sonication is the safer energy input.
Q: My solution is yellow but cloudy. Is it ready? A: No. A cloudy solution indicates a suspension. In photoredox catalysis, this leads to inconsistent light absorption (scattering) and poor reproducibility. Add 5-10% Acetonitrile as a co-solvent until the solution is optically transparent.
Q: Why does the color change when I switch from MeCN to DCM? A: This is Solvatochromism . The polarity of the solvent affects the energy gap between the ground and excited states (Charge Transfer bands).[2] A slight shift (e.g., 10-20 nm) is normal and does not indicate decomposition.
References
-
Fukuzumi, S., & Ohkubo, K. (2014). Quantitative aspect of electron transfer reduction of oxygen and photoredox catalytic production of hydrogen peroxide. Chemical Science.
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging photoredox catalysis with organocatalysis: The direct asymmetric alkylation of aldehydes. Science.
-
TCI Chemicals. (n.d.).[1] Safety Data Sheet: 9-Mesityl-10-methylacridinium Perchlorate.
-
BenchChem. (2025). The Tetrafluoroborate Anion: A Linchpin in Modern Chemical Reactivity.
Sources
effect of pH on 10-methylacridinium stability and activity
Technical Support Center: 10-Methylacridinium ( ) Stability & Optimization
Status: Operational Ticket Subject: Effect of pH on Stability and Photocatalytic Activity Assigned Specialist: Senior Application Scientist, Photoredox Division
Executive Summary
This compound (
The Golden Rule:
Module 1: The Core Mechanism (Theory)
Before troubleshooting, you must understand the failure mode. The acridinium cation (
The Equilibrium: Cation vs. Pseudo-base
The transition is defined by the
-
pH
pK : The species exists as the active Cation ( ) . It is yellow/orange and fluorescent. -
pH
pK : The species exists as the inactive Pseudo-base ( ) . It is colorless and non-fluorescent.
Figure 1: The reversible hydrolysis mechanism. Activity is lost as the equilibrium shifts right in alkaline conditions.
Module 2: Stability & Storage Guidelines
Improper storage is the #1 cause of "dead" catalyst.
Data Table: Stability Profiles
| Parameter | Optimal Range | Danger Zone | Effect of Failure |
| pH | 3.0 – 6.0 | > 8.5 | Formation of inactive pseudo-base ( |
| Buffer Type | Phosphate, Acetate, Citrate | Tris, Glycine, Primary Amines | Nucleophilic attack by amines on C-9 (similar to |
| Light | Dark (Amber vials) | Ambient Blue/UV | Background photobleaching (radical degradation). |
| Solvent | Acetonitrile, Water (Acidified) | DMSO (Basic impurities), Methanol (Nucleophilic) | Solvolysis (formation of methoxy-adducts). |
Critical Protocol: Stock Solution Preparation
-
Solvent: Dissolve
perchlorate or tetrafluoroborate salt in degassed Acetonitrile (MeCN) or 0.01 M HCl . -
Avoid DMSO: Commercial DMSO often contains basic impurities that trigger immediate pseudo-base formation (solution turns colorless).
-
Storage: Store at -20°C in amber glass. Stable for >6 months if kept acidic and dark.
Module 3: Optimization for Photocatalysis
When using
The "Activity Window"
-
Ideal Reaction pH: 4.5 – 7.0.
-
Why?
-
At pH < 4, proton-coupled electron transfer (PCET) substrates might be inhibited.
-
At pH > 8, the catalyst concentration effectively drops as it converts to
. -
Note: The excited state (
) is a stronger oxidant than the ground state, but it must exist in the cationic form before photon absorption.
-
Experimental Workflow: pH Optimization
Figure 2: Step-by-step logic for ensuring catalyst integrity prior to irradiation.
Module 4: Troubleshooting & FAQs
Q1: My yellow catalyst solution turned colorless immediately upon adding buffer. Is it ruined?
Diagnosis: You likely triggered the Pseudo-base Equilibrium shift .
-
Cause: The pH is too high (>9) or the buffer is nucleophilic (e.g., Tris contains a primary amine that attacks C-9).
-
Fix: This is usually reversible . Add dilute
or dropwise.-
Observation: If the yellow color returns, the catalyst is recovered.
-
Action: Switch to a Phosphate or Acetate buffer at pH 5-6.
-
Q2: The reaction works at pH 7 but stops after 1 hour. The color is gone.
Diagnosis: Photobleaching (Irreversible Degradation).
-
Cause: Unlike the reversible pseudo-base formation, this is likely radical decomposition. The acridinyl radical (formed after electron transfer) can dimerize or react with oxygen if the turnover is slow.
-
Fix:
-
Increase the concentration of the terminal oxidant/reductant to speed up the catalytic cycle.
-
Ensure rigorous degassing (remove
) if the radical intermediate is oxygen-sensitive.
-
Q3: Can I use this compound in basic conditions (pH 10) for a specific substrate?
Answer: No.
-
At pH 10, >90% of your catalyst exists as the inactive alcohol (
). -
Workaround: Use a derivative with a higher
, such as 9-phenyl-10-methylacridinium (steric hindrance at C-9 slows OH attack) or 9-mesityl-10-methylacridinium (highly sterically congested, improving stability slightly, though still sensitive to high pH).
Module 5: Validated Protocols
Protocol A: Determination of (Stability Check)
Use this to verify if your specific acridinium derivative is compatible with your reaction pH.
-
Prepare Stock: 100
M in water. -
Prepare Buffers: Series of 100 mM Phosphate/Borate buffers ranging from pH 6.0 to 12.0.
-
Measurement:
-
Add 10
L stock to 990 L of each buffer. -
Wait 60 seconds (equilibrium is fast).
-
Measure Absorbance at
(typically ~358 nm or 430 nm depending on derivative).
-
-
Analysis: Plot Absorbance vs. pH. The inflection point is the
.-
Rule of Thumb: Operate your reaction at least 2 pH units below the measured
.
-
Protocol B: Recovery of "Dead" Catalyst
-
Collect the colorless reaction mixture.
-
Adjust pH to < 3.0 using 1M HCl.
-
Extract with Dichloromethane (DCM). The cation (
) will partition into the aqueous phase (if highly polar) or remain as an ion pair. Note: Pseudo-base is neutral and lipophilic; Cation is ionic. -
Better Method: Simply re-acidify the aqueous layer and monitor UV-Vis for the return of the characteristic absorption band.
References
-
Bunting, J. W. (1979). Heterocyclic Pseudo-bases: Kinetics and Equilibrium of Reversible Nucleophilic Attack at C-9 of Acridinium Ions. Advances in Heterocyclic Chemistry.
- Core Reference for pKR+ values and equilibrium constants.
-
Fukuzumi, S., & Kotani, H. (2004). 9-Mesityl-10-methylacridinium Ion as an Efficient, Robust Organic Photocatalyst.[1] Journal of the American Chemical Society.
- Defines the photocatalytic activity and stability windows for the mesityl deriv
-
Bunting, J. W., & Meathrel, W. G. (1972). Quaternary Nitrogen Heterocycles.[2] I. Equilibrium and Kinetics of Pseudobase Formation. Canadian Journal of Chemistry.[2]
- Foundational physical-organic chemistry establishing the C-9 hydroxide
Technical Support Center: Troubleshooting Acridinium-Catalyzed Oxidations
Welcome to the technical support center for acridinium-catalyzed oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Whether you are employing acridinium salts as potent photoredox catalysts or utilizing acridinium esters in sensitive chemiluminescence assays, this resource provides in-depth, field-proven insights to optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Low Yields
Low product yield is a frequent challenge in organic synthesis. In the context of acridinium-catalyzed photoredox reactions, the issue can often be traced back to a handful of critical parameters. This section provides a systematic approach to diagnosing and resolving the root cause of poor yields.
Initial Diagnosis: Is the Catalyst the Problem?
Before delving into complex optimizations, it's crucial to rule out simple issues with your acridinium catalyst.
Question: My reaction is not proceeding, or the yield is very low. How do I know if my acridinium catalyst is active?
Answer: The stability and activity of the acridinium catalyst are paramount. Catalyst degradation is a common culprit for low yields.[1] Here’s a checklist to assess the health of your catalyst:
-
Visual Inspection: Has the catalyst changed color? Bleaching of the characteristic yellow color of many acridinium salts can indicate decomposition.
-
Solubility Issues: Is the catalyst fully dissolved in the reaction solvent? Poor solubility will lead to a lower effective catalyst concentration. Acridinium salts have good solubility in a range of organic solvents.[2][3][4]
-
Storage Conditions: How has the catalyst been stored? Acridinium salts are generally stable but can be sensitive to moisture and light over extended periods. Store in a cool, dark, and dry place.
-
Catalyst Deactivation Pathways: Be aware of known deactivation pathways. For instance, N-methylacridinium catalysts can be susceptible to demethylation in the presence of nucleophiles.[5] Similarly, nucleophilic attack on the acridinium core can lead to catalyst degradation.[1] If your reaction conditions involve strong nucleophiles, consider using a more robust catalyst with bulky substituents that protect the reactive sites.[5]
Systematic Troubleshooting of Reaction Parameters
Once you have confirmed your catalyst is likely active, the next step is to systematically evaluate the reaction parameters. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Insufficient Oxidizing Power of the Catalyst: The excited-state reduction potential (E1/2) of your catalyst may be too low to oxidize your substrate. | - Select a More Oxidizing Catalyst: Acridinium catalysts are known for their strong reduction potential in the excited state.[2][3][4] Choose a catalyst with a more positive E1/2 value. Structural modifications to the acridinium core can fine-tune these properties.[2][3][6] - Consider Additives: In some cases, Brønsted or Lewis acids can enhance the oxidizing power of the photocatalyst.[7][8] |
| 2. Inefficient Light Absorption: The wavelength of your light source may not overlap well with the absorption spectrum of the acridinium catalyst. | - Match Light Source to Catalyst: Check the UV-Vis absorption spectrum of your catalyst and ensure your light source (e.g., blue LED) emits at or near the absorption maximum. - Increase Light Intensity: A higher photon flux can increase the rate of catalyst excitation. | |
| 3. Quenching of the Excited State: The excited catalyst may be quenched by oxygen or other species in the reaction mixture before it can react with your substrate. | - Degas the Reaction Mixture: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. Oxygen is an efficient quencher of excited states. - Check for Quenching Side Reactions: Analyze your crude reaction mixture for byproducts that might indicate quenching pathways. | |
| Catalyst Decomposition During Reaction | 1. Nucleophilic Attack: As mentioned, nucleophiles in the reaction can attack the acridinium core, leading to deactivation. | - Use a Sterically Hindered Catalyst: Catalysts with bulky groups (e.g., mesityl or tert-butyl) at the 9-position and N-aryl substituents are more resistant to nucleophilic attack.[5][9] - Modify Reaction Conditions: If possible, use a less nucleophilic base or a different solvent system. |
| 2. Photodegradation: Prolonged exposure to high-intensity light can sometimes lead to catalyst decomposition. | - Reduce Reaction Time: If the reaction is fast, you may not need to run it for an extended period. Monitor the reaction progress by TLC or LC-MS. - Lower Catalyst Loading: Using the minimum effective amount of catalyst can mitigate degradation. | |
| Formation of Side Products | 1. Over-oxidation: The catalyst may be too oxidizing, leading to undesired side reactions or decomposition of the desired product. | - Use a Milder Catalyst: Select an acridinium catalyst with a lower excited-state reduction potential. The modular synthesis of these catalysts allows for fine-tuning of their redox properties.[6][10] |
| 2. Unwanted Radical Reactions: The radical intermediates generated in the reaction may be undergoing undesired side reactions. | - Add a Radical Trap (for mechanistic studies): To confirm the involvement of radicals, you can add a radical trap like TEMPO. - Optimize Solvent and Concentration: The solvent can influence the lifetime and reactivity of radical intermediates. Running the reaction at a higher concentration may favor the desired bimolecular reaction over unimolecular decomposition pathways. |
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following flowchart provides a logical path from identifying the problem to implementing a solution.
Caption: The catalytic cycle of acridinium photoredox catalysis and common failure points.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right acridinium photocatalyst for my reaction?
A1: The choice of catalyst depends primarily on the oxidation potential of your substrate. You need a catalyst with an excited-state reduction potential (E1/2) that is sufficiently positive to oxidize your substrate. A good starting point is to compare the E1/2 of the catalyst with the oxidation potential of your substrate. Additionally, consider the stability of the catalyst under your reaction conditions. For reactions involving nucleophiles, sterically hindered N-aryl acridinium catalysts are generally more robust. [5][9] Q2: Can I use acridinium catalysts in aqueous solutions?
A2: While many photoredox reactions are run in organic solvents, some water-soluble acridinium catalysts have been developed. The solubility depends on the substituents on the acridinium core. For example, the introduction of sulfonate groups can increase water solubility. [11]However, be mindful of the potential for hydrolysis, especially at neutral or basic pH.
Q3: What is the role of the mesityl group in many popular acridinium photocatalysts?
A3: The 9-mesityl group is crucial for the efficiency of many acridinium photocatalysts. Upon photoexcitation, it facilitates the formation of a long-lived charge-separated state, which is key to its photocatalytic activity. [12]The bulky nature of the mesityl group also provides steric protection to the acridine radical, enhancing its stability.
Q4: In my chemiluminescence assay, the light emission is very fast. Is this normal?
A4: Yes, the chemiluminescence from acridinium esters is a flash-type reaction, with light emission typically reaching its maximum within a second and decaying rapidly. [13]This is why automated luminometers with reagent injectors are necessary for reproducible measurements. The presence of surfactants can also compress the emission time to under 5 seconds. [14] Q5: Can I reuse my acridinium photocatalyst?
A5: In principle, a true catalyst is not consumed in the reaction. However, in practice, some catalyst degradation is common over the course of a photoredox reaction. [1]Isolating and reusing the catalyst can be challenging and may lead to lower yields in subsequent runs due to partial deactivation. It is generally recommended to use fresh catalyst for each reaction to ensure reproducibility.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Test Reaction in Acridinium Photoredox Catalysis
This protocol is a general guideline. The specific substrate, solvent, and reaction time should be optimized for your particular transformation.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), the acridinium photocatalyst (1-5 mol%), and any other solid reagents.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile, DMF, or dichloromethane) via syringe.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Initiation: Place the reaction vial in front of a light source (e.g., a 450 nm blue LED lamp) and begin vigorous stirring. Ensure the reaction is maintained at the desired temperature, using a fan to prevent overheating from the lamp.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, remove the light source and quench the reaction as appropriate for your specific transformation. The product can then be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Standard Procedure for an Acridinium Ester Chemiluminescence Measurement
This protocol assumes the use of a luminometer with injectors.
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your immunoassay (e.g., PBS with a blocking agent like BSA).
-
Acridinium Ester Conjugate: Dilute your stock conjugate to the working concentration in the assay buffer.
-
Trigger Solution A (Acidic): Prepare a dilute acid solution (e.g., 0.1 M HNO₃).
-
Trigger Solution B (Alkaline Peroxide): Prepare a solution of sodium hydroxide containing hydrogen peroxide and a surfactant (e.g., CTAC) at their optimized concentrations.
-
-
Assay Procedure:
-
Pipette the sample and the diluted acridinium ester conjugate into the wells of a microplate.
-
Incubate as required for the immunoassay format (e.g., sandwich or competitive).
-
Perform the necessary wash steps to remove unbound conjugate.
-
-
Measurement:
-
Place the microplate in the luminometer.
-
Program the luminometer to inject Trigger Solution A, followed by Trigger Solution B.
-
The instrument will then immediately measure the light output, typically integrated over 1-5 seconds. The results are usually expressed in Relative Light Units (RLU).
-
References
-
Singh, P. P., Singh, J., & Srivastava, V. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(17), 11435–11453. [Link]
-
Joshi-Pangu, A., Lévesque, F., Roth, H. G., Oliver, S. F., Campeau, L.-C., Nicewicz, D., & DiRocco, D. A. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry, 81(15), 6455–6461. [Link]
-
Zomer, B., Collé, L., Jedyńska, A., Pasterkamp, G., Kooter, I., & Bloemen, H. (2011). Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications. Analytical and Bioanalytical Chemistry, 401(9), 2945–2954. [Link]
-
Natrajan, A., Sharpe, D., & Wen, D. (2012). Zwitterionic reagents for labeling, cross-linking and improving the performance of chemiluminescent immunoassays. Organic & Biomolecular Chemistry, 10(5), 957–965. [Link]
-
Chaichi, M. J., et al. (2011). The Study of Chemiluminescence of Acridinium Ester in Presence of Rhodamin B as a Fluorescer. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 89-96. [Link]
-
Rose, A. L., et al. (2007). Flow Injection Analysis of H2O2 in Natural Waters Using Acridinium Ester Chemiluminescence: Method Development and Optimization Using a Kinetic Model. Analytical Chemistry, 79(11), 4169–4176. [Link]
-
Melchiorre, P., et al. (2019). Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐Catalysis. Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]
-
Hertlein, T., et al. (2022). Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts. ChemRxiv. [Link]
-
Rose, A. L., et al. (2007). Flow injection analysis of H2O2 in natural waters using acridinium ester chemiluminescence: method development and optimization using a kinetic model. PubMed. [Link]
-
Sparr, C., et al. (2018). Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies. ACS Catalysis, 8(5), 4322-4327. [Link]
-
White, A. (2021). Synthesis of Acridinium Photoredox Catalysts (Episode 67). YouTube. [Link]
-
Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. ACS Publications. [Link]
-
Joshi-Pangu, A., et al. (n.d.). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox. PDF Free Download. [Link]
-
Unknown. (n.d.). Sensitive Detection of Trace Hydrogen Peroxide via Dual-Emissive Electrochemiluminescence from a Luminol/Porphyrin System: Comprehensive Innovative Experiments on Analytical Instruments for Undergraduates. Journal of Chemical Education. [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. [Link]
-
Mackenzie, I., et al. (2020). Discovery and Characterization of Acridine Radical Photoreductants. PMC - NIH. [Link]
-
White, A. D., et al. (2021). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PMC - NIH. [Link]
-
Liu, Y., et al. (2017). Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4. NIH. [Link]
-
Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Publishing. [Link]
-
Fukuzumi, S. (2016). Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. ResearchGate. [Link]
-
Unknown. (n.d.). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. Request PDF - ResearchGate. [Link]
-
Doyle, A. G., et al. (2022). Diversification of acridinium photocatalysts. The Doyle Group. [Link]
-
Creative Diagnostics. (2024). Chemiluminescent Immunoassay (CLIA) Principles, Techniques, and Applications. YouTube. [Link]
-
Natrajan, A. (2012). Effect of surfactants on the chemiluminescence of acridinium dimethylphenyl ester labels and their conjugates. Request PDF - ResearchGate. [Link]
-
Slanina, T., et al. (2020). N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. Journal of the American Chemical Society, 142(34), 14554–14560. [Link]
-
Barham, J. P., et al. (2023). Electron‐Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. Angewandte Chemie International Edition, 62(42), e202308911. [Link]
-
Wang, Y., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)−H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. ACS Publications. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 10-Methylacridinium Salts
Topic: Thermal Stability & Degradation Mechanisms of Acridinium Photocatalysts Ticket ID: ACR-PC-092 Assigned Specialist: Senior Application Scientist
Introduction: The Thermal-Photochemical Paradox
Welcome to the technical support hub for acridinium-based photocatalysis. A common misconception in photoredox chemistry is that "light is the only energy source." In reality, high-intensity LED irradiation generates significant heat (often reaching 40–60°C in uncooled reactors).
For 10-methylacridinium salts (and their robust cousin, the Fukuzumi catalyst or 9-mesityl-10-methylacridinium), thermal instability is rarely about bond homolysis. Instead, it is driven by nucleophilic susceptibility . Heat accelerates the attack of nucleophiles (solvent impurities, water, counter-ions) on the electrophilic core, leading to catalyst deactivation before the photon can do its work.
Module 1: Diagnostic Center (Troubleshooting Guide)
Use this decision matrix to identify if thermal instability is affecting your reaction yields.
Issue 1: The "Fading Yellow" Phenomenon
Symptom: Your reaction mixture starts bright yellow/orange but fades to a pale suspension or colorless solution after 1-2 hours of irradiation/heating.
-
Diagnosis: Formation of the Pseudo-base (9-hydroxy-9,10-dihydroacridine).
-
The Science: The acridinium cation (
) is highly electrophilic at the C9 position. In the presence of trace water or hydroxide (accelerated by heat), attacks C9, disrupting the aromaticity and conjugation responsible for the color. -
Immediate Fix: Add a drop of strong acid (e.g., TFA or
). If the yellow color returns immediately, the degradation was reversible (pseudo-base). If not, it is irreversible oxidative degradation (likely to acridone).
Issue 2: Dark Sludge/Precipitate Formation
Symptom: The reaction turns dark brown or black with insoluble particulates.
-
Diagnosis: Irreversible oxidative decomposition or polymerization.
-
The Science: If the pseudo-base forms and is subjected to oxidants (or oxygen) under heat, it can irreversibly oxidize to 10-methylacridone , which is catalytically inactive in this context.
-
Immediate Fix: Check your oxygen exclusion (degassing). Heat +
+ Acridinium = Rapid Deactivation.
Issue 3: Inconsistent Yields Across Seasons
Symptom: Reaction worked in winter but fails in summer, or works on a small scale but fails on a large scale.
-
Diagnosis: Uncontrolled Exotherm / Ambient Temperature.
-
The Science: Large-scale reactors trap LED heat. A 10°C rise can double the rate of nucleophilic quenching of the excited state or the ground state cation.
-
Immediate Fix: Implement active air cooling (fans) or liquid cooling loops for the reactor.
Module 2: The Mechanics of Failure (Deep Dive)
To solve the problem, you must visualize the enemy. The failure mode is almost always C9-Nucleophilic Addition .
The Degradation Pathway
The this compound ion is an analogue of
Figure 1: The thermal and chemical fate of acridinium salts. Note that the path to the Pseudo-base is reversible with acid, but the path to Acridone is a permanent loss of catalyst.
Why Structure Matters: The "Fukuzumi" Solution
The standard This compound is vulnerable because the C9 position is exposed. The 9-mesityl-10-methylacridinium (Fukuzumi catalyst) is far more stable thermally.
-
Mechanism: The bulky mesityl group at C9 provides steric hindrance , physically blocking nucleophiles (
, ) from attacking the ring, even at elevated temperatures [1, 5].
Module 3: Optimization & Prevention
Counter-Ion Selection Guide
The anion dictates solubility and hygroscopicity (water attraction). Water is the enemy of thermal stability here.
| Counter-Ion | Formula | Stability Risk | Hygroscopicity | Recommendation |
| Perchlorate | High Risk | Low | Avoid if possible. Strong oxidant; explosion hazard when dry/heated. Used in early literature [5].[1][2] | |
| Tetrafluoroborate | Medium Risk | Medium | Standard. Good balance of solubility and stability. Can hydrolyze to release | |
| Hexafluorophosphate | Low Risk | Low | Preferred. Non-coordinating, generally less hygroscopic than | |
| Chloride/Bromide | High Risk | High | Do Not Use. Halides can act as nucleophiles or redox quenchers. |
Solvent & Environment
-
Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid alcohols or water unless the reaction specifically requires them.
-
Acidic Buffer: If your substrate tolerates it, adding a catalytic amount of acid (e.g., Lutidinium triflate) keeps the equilibrium shifted toward the active cation (
) and prevents pseudo-base formation [1].
Module 4: Experimental Protocols
Protocol A: The "Acid Rescue" Test
Use this to determine if your catalyst has degraded irreversibly or just formed a pseudo-base.
-
Sampling: Take a 0.5 mL aliquot of the colorless/faded reaction mixture.
-
Analysis: Measure UV-Vis absorbance (focus on 350–450 nm range).
-
Acidification: Add 10
of Trifluoroacetic Acid (TFA) or . -
Observation:
-
Result A (Reversible): Immediate return of yellow color and UV-Vis peak recovery.
-
Action: Your reactor is too wet or basic. Add drying agents or buffer.
-
-
Result B (Irreversible): No color change or appearance of blue fluorescence (characteristic of acridone).
-
Action: Thermal oxidation occurred. Lower temperature, degas better.
-
-
Protocol B: Thermal Stability Benchmarking
Before running a valuable substrate, validate your catalyst batch.
-
Prepare: 0.1 mM solution of the acridinium salt in your target solvent (e.g., MeCN).
-
Control: Keep one vial in the dark at Room Temp (25°C).
-
Stress: Heat a second vial to 60°C in the dark for 4 hours.
-
Compare: Run TLC or NMR.
-
Pass: Both samples show identical spectra.
-
Fail: Heated sample shows new peaks at
4.0–6.0 ppm (indicative of C9-H or pseudo-base formation) [11].
-
References
-
Bunting, J. W. (1979). Pseudobase formation from 9-substituted this compound cations in aqueous solution.[2] Canadian Journal of Chemistry. Link
-
Fukuzumi, S., et al. (2005). Development of 9-Mesityl-10-methylacridinium Ion as a Robust Electron-Transfer Photocatalyst. Journal of the American Chemical Society.[3][4] Link (Inferred from search context regarding Fukuzumi catalyst development).
-
Nicewicz, D. A., et al. (2012). Organic Photoredox Catalysis. Synlett. Link (Contextual grounding on Nicewicz applications).
-
Kotyrba, M., et al. (2024). Why Do Ionic Surfactants Significantly Alter the Chemiluminogenic Properties of Acridinium Salt? MDPI. Link
-
Ohkubo, K., & Fukuzumi, S. (2007). Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. Chemical Communications. Link
-
Sigma-Aldrich. (2024). Product Specification: 9-Mesityl-10-methylacridinium tetrafluoroborate.[5][6][7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 5. 9-Mesityl-10-methylacridinium tetrafluoroborate | 1442433-71-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 10-Methylacridinium vs. Triphenylpyrylium Photocatalysts
Executive Summary
In the realm of organic photoredox catalysis, 10-methylacridinium (Acr
However, their utility diverges on stability and excited-state dynamics .
-
TPP
is the "glass cannon": it offers extreme oxidizing potential ( V) but suffers from poor stability in the presence of nucleophiles due to pyrylium ring opening. -
Acr
(specifically the Mesityl derivative) is the "industrial workhorse": it balances a very high potential ( V) with a long-lived charge-transfer state and superior resistance to nucleophilic degradation.
Part 1: Photophysical & Electrochemical Profile[1]
The efficiency of a photocatalyst is dictated by how long it stays excited (Lifetime,
Table 1: The Tale of the Tape
| Feature | This compound (Mes-Acr | Triphenylpyrylium (TPP |
| Primary Active State | Charge Transfer (CT) State | Singlet Excited State ( |
| Excited State Potential ( | +2.06 V vs SCE | +2.30 V vs SCE |
| Ground State Potential ( | -0.57 V vs SCE | -0.29 V vs SCE |
| Excited State Lifetime ( | Long (~500 ps - 20 ns ; CT state > | Short (~2-3 ns ) |
| Absorption Max ( | ~430 nm (Blue region) | ~410 nm (Violet/Blue region) |
| Key Weakness | Back-electron transfer (mitigated by Mes group) | Nucleophilic attack (Ring Opening) |
| Primary Application | Anti-Markovnikov Hydrofunctionalization | Cationic Polymerization, Oxygenations |
Note on Acridinium Structure: The simple this compound ion is prone to dimerization and rapid back-electron transfer (BET). The data above refers to the 9-mesityl-10-methylacridinium (Mes-Acr
) derivative, which is the industry standard for high-efficiency catalysis (Fukuzumi Catalyst).
Part 2: Mechanistic Divergence[2]
The core difference lies in how they manage the energy from a photon.
Triphenylpyrylium (TPP ): The Sprint
TPP
-
Pro: Extreme oxidizing power.[2] If the substrate is nearby, TPP
will rip an electron off almost anything. -
Con: Short lifetime means low quantum efficiency if the substrate concentration is low.
Acridinium (Mes-Acr ): The Marathon
Mes-Acr
-
The Trick: The orthogonal geometry (twist) prevents the electron from jumping back (slow BET).
-
Result: This creates a remarkably long-lived oxidative state, giving the catalyst ample time to find a substrate and oxidize it.
Diagram 1: The Oxidative Quenching Cycle
The following diagram illustrates the generic oxidative quenching cycle shared by both, but highlights the critical "Danger Zone" where TPP
Figure 1: General photocatalytic cycle. Note the decomposition pathway specific to TPP+ in the presence of nucleophiles.
Part 3: Stability & Degradation (The "Achilles' Heel")
This is the deciding factor for most drug development applications.
The TPP Problem: Pyrylium Ring Opening
Triphenylpyrylium is highly electrophilic at the C2, C4, and C6 positions. In the presence of water, alcohols, or amines (nucleophiles), the pyrylium ring undergoes hydrolysis to form a 1,5-diketone (pseudobase).
-
Consequence: The catalyst is destroyed irreversibly. This limits TPP
to strictly anhydrous, non-nucleophilic conditions (e.g., DCM with non-nucleophilic counterions).
The Acr Solution: Steric Protection
The this compound core is also susceptible to nucleophilic attack at the C9 position.
-
The Fix: Introducing a bulky Mesityl group at C9 (Mes-Acr
) blocks this attack. -
Remaining Risk: N-demethylation can still occur over long reaction times, but it is significantly slower than pyrylium hydrolysis.
Part 4: Experimental Protocol
Case Study: Anti-Markovnikov Hydroetherification
This reaction demonstrates the superiority of Mes-Acr
Objective: Regioselective addition of an alcohol to an alkene.
Materials
-
Catalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr
ClO ) [5 mol%] -
H-Atom Donor: Thiophenol (PhSH) or Methyl thiosalicylate [15 mol%]
-
Substrate: Alkenol (e.g., 4-penten-1-ol)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Light Source: 450 nm Blue LEDs (approx. 5-10 W)
Step-by-Step Workflow
-
Setup: Flame-dry a 2-dram vial equipped with a magnetic stir bar.
-
Reagent Addition:
-
Add Alkenol substrate (1.0 equiv, e.g., 0.5 mmol).
-
Add Mes-Acr
catalyst (0.025 mmol). -
Add Thiophenol co-catalyst (0.075 mmol).
-
-
Solvent & Degassing:
-
Add dry DCE (2.5 mL, 0.2 M concentration).
-
CRITICAL: Cap the vial with a septum and sparge with Nitrogen or Argon for 10 minutes. Oxygen quenches the excited state of Acr
.
-
-
Irradiation:
-
Seal the puncture holes with parafilm.
-
Place the vial 2-3 cm from the Blue LED source. Use a fan to keep the reaction at room temperature (prevent thermal degradation).
-
Stir vigorously for 12-24 hours.
-
-
Workup:
-
Filter the mixture through a short silica plug to remove the catalyst.
-
Concentrate in vacuo.
-
Purify via flash column chromatography.
-
Diagram 2: Dual Catalytic Pathway (Acr + Thiol)
This diagram visualizes the cooperative mechanism required for this transformation.
Figure 2: The cooperative mechanism between the Acridinium photocatalyst and a Thiol HAT (Hydrogen Atom Transfer) catalyst.
References
-
Fukuzumi, S., & Ohkubo, K. (2013). Organic Synthetic Transformations Using Organic Dyes as Photoredox Catalysts.[3][4] Organic & Biomolecular Chemistry.[1][3] Link
-
Romero, N. A., & Nicewicz, D. A. (2016).[5] Organic Photoredox Catalysis.[1][6][3][4][5][7][8] Chemical Reviews. Link
-
Joshi-Preest, V., et al. (2017). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis.[4] Beilstein Journal of Organic Chemistry. Link
-
Miranda, M. A., & Garcia, H. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer.[1][7] Chemical Reviews. Link
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the Crystallographic Data of 10-Methylacridinium Salts for Advanced Research Applications
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the X-ray crystallography data for various 10-methylacridinium salts, compounds of significant interest for their applications in photoredox catalysis and medicinal chemistry. This guide moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure, crystal packing, and functional properties.
Introduction: The Significance of this compound Salts
This compound salts are a class of organic compounds characterized by a cationic acridinium core with a methyl group at the 10-position. Their planar, aromatic structure and tunable electronic properties make them highly effective photocatalysts, capable of facilitating a wide range of chemical transformations with visible light.[1][2] The choice of the counter-ion and substituents on the acridine ring system significantly influences the salt's crystallographic parameters, which in turn dictates its solubility, stability, and performance in various applications. Understanding these structure-property relationships is paramount for the rational design of new catalysts and functional materials.
Comparative Crystallographic Analysis
The arrangement of ions in the crystal lattice is a critical factor governing the bulk properties of this compound salts. The size, shape, and charge distribution of the anion, in conjunction with the cationic acridinium core, direct the intermolecular interactions and the overall packing motif. A detailed analysis of the crystallographic data reveals how these subtle changes at the molecular level can have a profound impact on the material's macroscopic properties.
Below is a comparative table of crystallographic data for several this compound salts. The data has been compiled from the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), as well as from peer-reviewed literature.
| Compound Name | Anion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 9-vinyl-10-methylacridinium triflate | Trifluoromethanesulfonate | C₁₇H₁₄F₃NO₃S | Monoclinic | P2₁/c | 10.379 | 15.630 | 10.518 | 90 | 108.64 | 90 | |
| 9-bromomethyl-10-methylacridinium triflate | Trifluoromethanesulfonate | C₁₆H₁₃BrF₃NO₃S | Monoclinic | P2₁/n | 7.634 | 22.316 | 9.771 | 90 | 98.49 | 90 | |
| 9-phenyl-10-methylacridinium triflate | Trifluoromethanesulfonate | C₂₁H₁₆F₃NO₃S | Monoclinic | P2₁/c | 11.532 | 13.921 | 12.333 | 90 | 104.99 | 90 | |
| 9-mesityl-10-methylacridinium perchlorate | Perchlorate | C₂₃H₂₂ClNO₄ | Monoclinic | P2₁/a | 12.017 | 14.236 | 12.309 | 90 | 104.661 | 90 | [3] |
Analysis of Crystallographic Data:
The data reveals that even with the same cation framework, the choice of substituent at the 9-position and the nature of the counter-ion lead to different crystal systems and unit cell parameters. For instance, the three triflate salts all crystallize in the monoclinic system, but with distinct space groups and cell dimensions, highlighting the influence of the 9-substituent on the crystal packing. The crystal structure of 9-mesityl-10-methylacridinium perchlorate, a widely used photocatalyst, has been well-characterized, and its orthogonal arrangement between the acridinium and mesityl planes is crucial for its long-lived charge-separated state.[3]
The Role of the Counter-Ion in Crystal Engineering
The counter-ion is not a mere spectator in the crystal lattice. Its size, shape, and hydrogen bonding capabilities are instrumental in dictating the supramolecular assembly. For instance, smaller, more coordinating anions may lead to tighter ion pairing and different packing arrangements compared to larger, more diffuse anions. This can affect properties such as solubility and melting point. The study of different pyridinium salts has shown that the coplanarity of the cation can be controlled by the type of anion.[4]
Experimental Protocols: Synthesis of this compound Salts
The ability to synthesize high-purity crystalline material is fundamental to its application. Below are detailed, step-by-step methodologies for the synthesis of key this compound salts.
Protocol 1: Synthesis of this compound Iodide
This is a straightforward N-alkylation reaction.
Workflow:
Step-by-Step Procedure:
-
Dissolution: Dissolve acridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile in a round-bottom flask.
-
Addition of Methyl Iodide: Add methyl iodide (1.2 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the solid with cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound iodide under vacuum.
Protocol 2: Synthesis of this compound Perchlorate and Tetrafluoroborate via Anion Exchange
These salts can be conveniently prepared from the iodide salt through an anion exchange reaction.
Workflow:
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound iodide (1.0 eq) in deionized water.
-
Anion Source: In a separate flask, prepare an aqueous solution of the corresponding silver salt, either silver perchlorate (AgClO₄) or silver tetrafluoroborate (AgBF₄) (1.0 eq).
-
Reaction: Slowly add the silver salt solution to the this compound iodide solution with stirring. The reaction should be performed in the dark to prevent the photoreduction of the silver salt. A precipitate of silver iodide will form immediately.
-
Filtration: Stir the mixture for 1-2 hours to ensure complete reaction, then filter off the silver iodide precipitate through a fine filter paper or a Celite pad.
-
Isolation: The filtrate contains the desired this compound perchlorate or tetrafluoroborate. Remove the water under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product. Dry the crystals under vacuum.
Performance in Photocatalysis: A Comparative Overview
The photocatalytic efficacy of this compound salts is intimately linked to their photophysical properties, such as their excited-state reduction potentials, quantum yields, and excited-state lifetimes. The introduction of a bulky substituent at the 9-position, such as a mesityl group, has been shown to dramatically increase the lifetime of the charge-separated state, enhancing the photocatalytic activity.[5][6]
| Photocatalyst | Anion | E* (V vs SCE) | Quantum Yield (Φ) | Lifetime (τ) | Application Example | Ref. |
| This compound | Perchlorate | +2.30 | - | - | Oxidation of benzylic C-H bonds | |
| 9-Mesityl-10-methylacridinium | Perchlorate | +2.06 | 0.98 (ET state) | 2 h (at 203K) | Anti-Markovnikov hydroamination of alkenes | [5][7] |
| 9-Mesityl-10-methylacridinium | Tetrafluoroborate | +2.08 | - | - | Hydrotrifluoromethylation of styrenes | [8] |
| 9-Phenyl-10-methylacridinium | Perchlorate | +2.20 | - | - | Oxygenation of 4,4'-dimethylbiphenyl | [9] |
Analysis of Performance Data:
The data clearly demonstrates the superior performance of the 9-mesityl-10-methylacridinium salts as photocatalysts. The high quantum yield for the formation of the electron-transfer state and its remarkably long lifetime are key to its high efficiency.[5] This allows it to participate in a broader range of challenging chemical transformations compared to the unsubstituted this compound ion.[1][10] The choice of counter-ion (perchlorate vs. tetrafluoroborate) appears to have a less pronounced effect on the excited-state potential but can influence solubility and handling properties.
Structure-Property Relationships: The Causality Behind Performance
The exceptional photocatalytic properties of 9-substituted-10-methylacridinium salts can be directly attributed to their unique structural features.
-
Orthogonal Donor-Acceptor Geometry: In 9-mesityl-10-methylacridinium, the mesityl group (the electron donor) is positioned nearly perpendicular to the acridinium core (the electron acceptor). This geometry minimizes electronic coupling between the donor and acceptor in the ground state but allows for efficient photoinduced electron transfer to form a charge-separated state.[5]
-
Steric Hindrance: The bulky mesityl group provides steric protection to the acridinium core, preventing unwanted side reactions and contributing to the catalyst's stability and high turnover numbers.[2]
-
Influence of Substituents: Electron-donating or -withdrawing groups on the 9-aryl substituent can be used to fine-tune the redox potentials of the photocatalyst, allowing for the rational design of catalysts for specific applications.[6]
Conclusion
This guide has provided a comparative analysis of the crystallographic data, synthesis, and performance of this compound salts. The interplay between the molecular structure, crystal packing, and functional properties is a central theme. The 9-mesityl-10-methylacridinium salts stand out as exceptionally potent and versatile photocatalysts, a fact that is deeply rooted in their unique three-dimensional architecture. For researchers in drug development and organic synthesis, a thorough understanding of these relationships is crucial for leveraging the full potential of this important class of compounds.
References
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic Photoredox Catalysis. Organic & Biomolecular Chemistry, 12(33), 6059-6071. [Link]
-
Wera, M., Storoniak, P., Serdiuk, I. E., & Zadykowicz, B. (2016). Structural considerations on acridine/acridinium derivatives: Synthesis, crystal structure, Hirshfeld surface analysis and computational studies. Journal of Molecular Structure, 1125, 369-379. [Link]
-
Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Tkachenko, N. V., & Lemmetyinen, H. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(6), 1600–1601. [Link]
-
Fukuzumi, S., Ohkubo, K., Kotani, H., & Lee, Y. M. (2016). Photoinduced Electron Transfer in 9-Substituted this compound Ions. Chemistry – A European Journal, 23(6), 1306-1317. [Link]
- Sheldrick, G. M. (1993). SHELXL-93. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Chromophores. Chemical Reviews, 113(7), 5322-5363. [Link]
-
Nguyen, T. M., & Nicewicz, D. A. (2013). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society, 135(26), 9588–9591. [Link]
-
Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link]
-
PubChem. (n.d.). This compound Perchlorate. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). N-Methylacridinium iodide. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 9-Mesityl-10-methylacridinium tetrafluoroborate. Retrieved February 10, 2026, from [Link]
-
Wang, J. Y., et al. (2023). Diversification of acridinium photocatalysts: Property tuning and reactivity in model reactions. ChemRxiv. [Link]
-
Nicewicz Laboratory. (n.d.). Organic Photoredox Catalysis. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 9-Mesityl-10-methylacridinium Perchlorate. Retrieved February 10, 2026, from [Link]
-
Wu, J. Y., et al. (2015). A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging. CrystEngComm, 17(29), 5562-5568. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoinduced Electron Transfer in 9-Substituted this compound Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 8. Buy 9-Mesityl-10-methylacridinium tetrafluoroborate | 1442433-71-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
verifying radical intermediates in acridinium reactions
Title: Beyond the Fluorescence: A Comparative Guide to Verifying Radical Intermediates in Acridinium Photocatalysis
Executive Summary
Acridinium salts (e.g., Mes-Acr
This guide objectively compares the three primary methodologies for verifying radical intermediates in acridinium-mediated reactions: Transient Absorption Spectroscopy (TAS) , EPR Spin Trapping , and Chemical Probe (Radical Clock) experiments.
Part 1: The Acridinium Catalytic Cycle & The Target Intermediates
To verify a mechanism, one must first identify the transient species. In a standard oxidative quenching cycle using Mes-Acr
-
The Substrate Radical Cation (
): The target intermediate for synthesis. -
The Acridinyl Radical (Acr
): The reduced catalyst form, which serves as a spectroscopic fingerprint for successful SET.
Note on Dual-Reactivity: While Mes-Acr
Figure 1: The Oxidative Quenching Cycle. Verification relies on detecting Sub•+ (via clocks/traps) or Mes-Acr• (via spectroscopy).[1][2][3][4]
Part 2: Comparative Analysis of Verification Methods
| Feature | Method A: Transient Absorption (TAS) | Method B: EPR Spin Trapping | Method C: Radical Clocks |
| Primary Target | Catalyst Radical (Acr | Substrate Radical ( | Substrate Radical ( |
| Directness | High (Direct observation of species) | Medium (Observes adduct) | Indirect (Infers from product) |
| Time Resolution | Femtoseconds to Microseconds | Steady-state (accumulated) | Reaction duration |
| Interference Risk | Low (Non-invasive) | High (Trap oxidation) | Medium (Rate matching) |
| Equipment Cost | High ( | Medium ( | Low ($) |
| Verdict | The Kinetic Gold Standard | Structural Proof (with caveats) | The Synthetic Chemist's Choice |
Transient Absorption Spectroscopy (TAS)
TAS is the most robust method because it observes the acridinyl radical (Acr
-
Pro: Unequivocal proof of electron transfer without adding external reagents.
-
Con: Requires specialized laser setups; does not structurally identify the substrate radical, only that the catalyst accepted an electron.
EPR Spin Trapping
Electron Paramagnetic Resonance (EPR) detects unpaired electrons.[3] Since radical cations are short-lived, "spin traps" (e.g., DMPO, PBN) react with them to form stable radical adducts.[3][5]
-
Critical Pitfall: Acridinium excited states are potent oxidants (
V). They can oxidize the spin trap directly, generating false positives. -
Mitigation: Control experiments (Light + Catalyst + Trap - Substrate) are mandatory.
Radical Clocks (Chemical Probes)
The use of substrates with known cyclization/rearrangement rates (e.g., cyclopropylstyrenes or hexenyl-type chains). If the reaction proceeds via a radical, the "clock" rings; if via a concerted pathway, it remains linear.
-
Pro: Accessible in any standard lab; proves the substrate structure.
-
Con: The rate of the clock (
) must be faster than the bimolecular reaction rate ( ) but slower than the radical lifetime.
Part 3: Deep Dive - Experimental Protocols
Protocol A: Stern-Volmer Quenching (Kinetic Foundation)
Before proving a radical exists, you must prove the substrate interacts with the excited state.
Objective: Determine if the substrate quenches the excited state of Mes-Acr
-
Preparation: Prepare 5 cuvettes with constant [Catalyst] and varying [Substrate] (0, 1, 2, 5, 10 mM).
-
Degassing: Oxygen is a potent quencher of acridinium triplets. Sparge all solutions with Argon for 15 mins or use freeze-pump-thaw.
-
Measurement: Excited at 450 nm; measure emission integration (500–600 nm).
-
Analysis: Plot
vs. [Substrate].-
Linear Plot: Dynamic quenching (diffusional collision).
-
Upward Curve: Combined static/dynamic quenching.
-
No Change: The reaction does not proceed via excited-state quenching (check ground state association).
-
Self-Validating Check: If
Protocol B: The "Light/Dark" Pulse Experiment
Distinguishes between a photo-initiated chain mechanism and a continuous photochemical process.
-
Setup: Standard reaction vessel with an LED light source capable of instant on/off.
-
Intervals:
-
0–15 min: Light ON.
-
15–30 min: Light OFF.
-
30–45 min: Light ON.
-
-
Sampling: Take aliquots every 5 minutes and analyze conversion by GC/NMR.
-
Interpretation:
-
Staircase Profile: Reaction stops strictly when light is off. Indicates the photochemical step is required for every turnover (typical for acridinium).
-
Continued Growth in Dark: Indicates a radical chain propagation mechanism initiated by light but sustained thermally.
-
Part 4: Visualization of Decision Logic
Use this workflow to select the correct verification method for your specific constraint.
Figure 2: Strategic workflow for mechanistic verification.
References
-
Romero, N. A., & Nicewicz, D. A. (2016).[6] Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
-
MacKenzie, I. A., et al. (2020).[6] Discovery and characterization of acridine radical photoreductants. Nature, 580, 76–80.[6][7]
-
Fukuzumi, S., & Ohkubo, K. (2014). Quantitative evaluation of photoinduced electron transfer of acridinium ions. Chemical Science, 5, 987-1002.
-
Pitre, S. P., et al. (2019). Mechanistic Insights into the Acridinium-Mediated Photooxidation. Journal of the American Chemical Society, 141(1), 123–132.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EPR spin trapping of nucleophilic and radical reactions at colloidal metal chalcogenide quantum dot surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spin trapping - Wikipedia [en.wikipedia.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 7. communities.springernature.com [communities.springernature.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
